3-Phenyl-1H-indole
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNGTBLWFCRXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164538 | |
| Record name | 3-Phenylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1504-16-1 | |
| Record name | 3-Phenylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1504-16-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7676CPK41G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of 3-Phenyl-1H-indole (CAS No. 1504-16-1), a key heterocyclic compound with applications in medicinal chemistry and materials science. The information is presented to facilitate research and development, with a focus on quantitative data, experimental methodologies, and logical workflows.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in various chemical and biological systems, including solubility, membrane permeability, and metabolic stability.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁N | [1][2][3] |
| Molecular Weight | 193.24 g/mol | [1][2][4] |
| Appearance | Off-white to yellow solid | [2][3][5] |
| Melting Point | 82–85 °C; 109 °C; 278 °C | [1][2][5] |
| Boiling Point | 394 °C @ 760 mmHg; 226 °C @ 14 Torr | [1][2][6] |
| Density | 1.156 g/cm³ | [1][6] |
| Flash Point | 177.3 °C | [1] |
| pKa (Predicted) | 16.74 ± 0.30 | [2] |
| logP (XLogP3) | 3.9 | [4] |
Note: Discrepancies in reported melting points may be due to different polymorphic forms or measurement conditions.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
| Technique | Data | Source |
| ¹H NMR | (400 MHz, CDCl₃) δ: 8.20 (1H, bs), 7.95 (1H, d, J = 8.0 Hz), 7.67 (2H, dt, J = 8.0, 1.5 Hz), 7.48–7.39 (3H, m), 7.36 (1H, d, J = 2.5 Hz), 7.32–7.16 (3H, m) | [5] |
| ¹³C NMR | (101 MHz, CDCl₃) δ: 136.7, 135.6, 128.7 (2C), 127.5 (2C), 125.9, 125.8, 122.4, 121.7, 120.3, 119.8, 118.4, 111.4 | [5] |
| HRMS (ESI) | m/z calculated for C₁₄H₁₀N [M − H]⁻: 192.0819; found: 192.0834 | [5] |
| GC-MS | m/z: 193 [M]⁺ | [7] |
Experimental Protocols
The determination of the physicochemical properties listed above relies on standardized experimental techniques. These protocols are fundamental to ensuring data accuracy and reproducibility.
3.1. Synthesis and Purification
A common synthesis method involves a palladium-catalyzed reaction.[5]
-
General Procedure: In a screw-cap vial, a mixture of Pd(OAc)₂ (5 mol%), dppm (5 mol%), LiOH·H₂O (3.0 mmol), an appropriate aryl-halide (1.20 mmol), and indole (1.0 mmol) in degassed H₂O (2 mL) is stirred vigorously at 110 °C for 18 hours.[5]
-
Workup: The cooled reaction mixture is partitioned between 1M HCl and ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.[5]
-
Purification: The final product is purified by flash column chromatography on silica gel.[5]
3.2. Melting Point Determination
The melting point is a crucial indicator of purity.
-
Methodology: The melting point is measured using a calibrated melting point apparatus.[5][8] A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[8]
3.3. Boiling Point Determination
Boiling point is a key physical constant for liquids and can be determined for solids under reduced pressure.
-
Methodology: Simple distillation is a standard method for determining the boiling point of organic liquids.[8] The compound is heated in a flask, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured by a thermometer.[8]
3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.
-
Methodology: ¹H and ¹³C NMR spectra are typically acquired on a high-field spectrometer (e.g., 400 MHz).[5] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.[9][10]
3.5. Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.
-
Methodology: High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) can provide highly accurate mass measurements.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is also used to analyze the compound, confirming its molecular weight.[7]
Visualization of Experimental Workflow
The logical flow for the characterization of this compound can be visualized as follows. This workflow ensures a systematic approach from synthesis to the determination of key physicochemical and structural properties.
Caption: Experimental workflow for characterizing this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. 3-phenylindole | 1504-16-1 [chemicalbook.com]
- 3. 2023鿏¡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]
- 4. 3-Phenylindole | C14H11N | CID 96502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to 3-Phenyl-1H-indole (CAS: 1504-16-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 3-Phenyl-1H-indole, CAS number 1504-16-1. It details the compound's physicochemical properties, spectroscopic characterization, a well-established synthesis protocol, and known biological activities, with a particular focus on its antimycobacterial properties. All quantitative data is presented in structured tables, and key experimental methodologies are described in detail. Visual diagrams generated using Graphviz are included to illustrate synthesis and characterization workflows, providing a clear and concise guide for scientific and research applications.
Core Physicochemical and Structural Properties
This compound is an organic compound featuring an indole scaffold with a phenyl group substituted at the 3-position.[1] This structure serves as a versatile building block for more complex molecules in organic synthesis and medicinal chemistry.[1][2] The compound is typically a white or off-white to yellow solid and is relatively stable under standard room temperature conditions when stored in a dry, sealed container.[3][4][5] It exhibits moderate solubility in organic solvents.[1]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1504-16-1 | [6] |
| Molecular Formula | C₁₄H₁₁N | [1][4] |
| Molecular Weight | 193.24 g/mol | [1][6] |
| IUPAC Name | This compound | [4][6] |
| Appearance | White to light yellow solid | [3][5] |
| Melting Point | 82–85 °C | [3] |
| 109 °C | [7][8] | |
| Boiling Point | 394 °C at 760 mmHg | [9] |
| 226 °C at 14 Torr | [7] | |
| InChI Key | XZNGTBLWFCRXKR-UHFFFAOYSA-N | [4][6] |
| SMILES | c1ccc(cc1)c1c[nH]c2ccccc12 | [1] |
Note: Discrepancies in reported melting points may be due to different measurement conditions or sample purity.
Spectroscopic Characterization
The structural identity of this compound has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed proton (¹H) and carbon-13 (¹³C) NMR data have been reported, providing a definitive structural fingerprint of the molecule.[3]
Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Source |
| 8.20 | bs | - | 1H (NH) | [3] |
| 7.95 | d | 8.0 | 1H (Ar-H) | [3] |
| 7.67 | dt | 8.0, 1.5 | 2H (Ar-H) | [3] |
| 7.48–7.39 | m | - | 3H (Ar-H) | [3] |
| 7.36 | d | 2.5 | 1H (Ar-H) | [3] |
| 7.32–7.16 | m | - | 3H (Ar-H) | [3] |
Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Frequency: 101 MHz)
| Chemical Shift (δ) ppm | Assignment | Source |
| 136.7 | Aromatic C | [3] |
| 135.6 | Aromatic C | [3] |
| 128.7 | Aromatic C (2C) | [3] |
| 127.5 | Aromatic C (2C) | [3] |
| 125.9 | Aromatic C | [3] |
| 125.8 | Aromatic C | [3] |
| 122.4 | Aromatic C | [3] |
| 121.7 | Aromatic C | [3] |
| 120.3 | Aromatic C | [3] |
| 119.8 | Aromatic C | [3] |
| 118.4 | Aromatic C | [3] |
| 111.4 | Aromatic C | [3] |
Mass Spectrometry (MS)
High-resolution mass spectrometry confirms the elemental composition of the molecule.
Table 4: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Calculated m/z | Observed m/z | Source |
| HRMS | ESI | [M-H]⁻ 192.0819 | 192.0834 | [3] |
| GC-MS | EI | [M]⁺ 193 | 193 | [6][10] |
Synthesis Protocol: Palladium-Catalyzed Direct Arylation
A highly regioselective and efficient method for the synthesis of this compound involves the direct C-H functionalization of indole with an aryl halide.[3] This palladium-catalyzed procedure uses water as the solvent, offering a more environmentally benign approach.[3]
Experimental Protocol
Materials and Reagents:
-
Indole (1.0 mmol)
-
Aryl halide (e.g., iodobenzene) (1.20 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (11.3 mg, 0.05 mmol, 5 mol%)
-
Bis(diphenylphosphino)methane (dppm) (19.2 mg, 0.05 mmol, 5 mol%)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (126 mg, 3.00 mmol)
-
Degassed H₂O (2 mL)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
Procedure:
-
In a screw-cap vial, combine Pd(OAc)₂ (5 mol%), dppm (5 mol%), LiOH·H₂O (3.00 mmol), the selected aryl halide (1.20 mmol), and indole (1.0 mmol).[3]
-
Add degassed H₂O (2 mL) to the vial.[3]
-
Seal the vial and stir the mixture vigorously at 110 °C for 18-24 hours.[3][11]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[3]
-
After completion, cool the reaction mixture to room temperature.[3]
-
Partition the mixture between 1M HCl (20 mL) and ethyl acetate (20 mL).[3]
-
Separate the layers and extract the aqueous layer further with ethyl acetate (4 x 20 mL).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield this compound as a white solid.[3] A reported yield for this specific compound is 77%.[3]
Biological Activity and Applications
The indole scaffold is a prominent feature in many biologically active compounds.[3] this compound and its derivatives have been investigated for various therapeutic applications, most notably as antimycobacterial and antibacterial agents.
Antimycobacterial Activity
Recent studies have highlighted the potential of this compound derivatives as inhibitors of Mycobacterium tuberculosis (Mtb) growth.[3][11] A series of synthesized 3-phenyl-1H-indoles demonstrated activity against drug-susceptible Mtb strains, and certain optimized derivatives were also effective against multidrug-resistant (MDR) strains.[3][12] One derivative, compound 3r (5-chloro-3-(4-methoxyphenyl)-1H-indole), exhibited a Minimum Inhibitory Concentration (MIC) of 19.4 µM against the Mtb H37Rv strain and showed bacteriostatic effects over 21 days.[3] Time-kill kinetic studies revealed that some compounds in this class possess bactericidal activity at concentrations near their MIC.[3][11] Importantly, select compounds showed no apparent cytotoxicity or genotoxicity in mammalian cell lines (HepG2 and Vero), suggesting a favorable preliminary safety profile.[3][11]
Other Biological Activities
Beyond its antimycobacterial potential, this compound has been reported to possess general antibacterial activity against pathogens such as Klebsiella pneumoniae, Escherichia coli, Staphylococcus aureus, and the fungus Candida albicans.[1] Additionally, various derivatives have been synthesized and explored for antimalarial properties.[13]
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[4][14]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][14]
Standard laboratory safety protocols should be followed when handling this compound. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[15] Work should be conducted in a well-ventilated area or a fume hood to avoid the formation and inhalation of dust.[15]
General Characterization Workflow
The comprehensive characterization of a newly synthesized batch of this compound follows a standard logical progression to confirm its purity and structural identity.
Conclusion
This compound (CAS: 1504-16-1) is a well-characterized compound with significant potential as a scaffold in medicinal chemistry and organic synthesis. Its straightforward, regioselective synthesis via palladium-catalyzed direct arylation makes it readily accessible. The demonstrated antimycobacterial activity of its derivatives, coupled with a promising initial safety profile for select compounds, marks it as a valuable starting point for the development of new therapeutics against tuberculosis and other infectious diseases. This guide provides the core technical data and protocols necessary for its effective use in a research and development setting.
References
- 1. CAS 1504-16-1: 3-phenylindole | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1504-16-1 [sigmaaldrich.com]
- 5. 2023鿏¡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]
- 6. 3-Phenylindole | C14H11N | CID 96502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-phenylindole | 1504-16-1 [chemicalbook.com]
- 8. chemwhat.com [chemwhat.com]
- 9. americanelements.com [americanelements.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antimycobacterial Activity of 3-Phenyl-1 H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 1504-16-1 | this compound | Aryls | Ambeed.com [ambeed.com]
- 15. acrospharma.co.kr [acrospharma.co.kr]
Biological significance of the 3-phenylindole scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-phenylindole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging with a wide array of biological targets. This guide provides a comprehensive overview of the multifaceted biological significance of this scaffold, detailing its therapeutic potential across various disease areas, including cancer, inflammation, and infectious diseases. The information presented herein is intended to serve as a valuable resource for researchers actively involved in the design and development of novel therapeutics based on this versatile chemical entity.
Anticancer Activity: A Multi-pronged Approach to Combat Malignancy
The 3-phenylindole core has been extensively explored for its potent anticancer properties, acting through diverse mechanisms of action. A significant body of research highlights its role as a tubulin polymerization inhibitor, a modulator of key signaling pathways, and an inducer of apoptosis.
Inhibition of Tubulin Polymerization
A primary mechanism by which 3-phenylindole derivatives exert their anticancer effects is through the disruption of microtubule dynamics. By binding to the colchicine site on β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.
Table 1: Anticancer Activity of 3-Phenylindole Derivatives (Tubulin Polymerization Inhibitors)
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231 (Breast) | 0.035 | [1] |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MCF-7 (Breast) | - | [1] |
| Indole-thiosemicarbazone hybrid | A-549 (Lung) | - | [2] |
| Indole-thiosemicarbazone hybrid | Hep-G2 (Liver) | - | [2] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compound dissolved in DMSO
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Dispense the tubulin/GTP solution into pre-warmed (37°C) 96-well plate.
-
Add the test compound at various concentrations to the respective wells. Include positive and negative controls.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for at least 60 minutes.
-
The inhibitory activity is determined by comparing the polymerization curves of the test compound with the controls.
Visualization: Tubulin Polymerization and Inhibition
Caption: Inhibition of microtubule polymerization by 3-phenylindole derivatives.
Kinase Inhibition
Certain 3-phenylindole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src kinase.
Table 2: Kinase Inhibitory Activity of 3-Phenylindole Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| Unsubstituted phenyl derivative | c-Src | 50.6 | [3] |
| 3-Nitrophenyl derivative | c-Src | 58.3 | [3] |
| Indole-pyrimidine conjugate | VEGFR-2 | - | [4] |
Experimental Protocol: VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
ATP
-
VEGFR-2 specific peptide substrate
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate buffer.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
The IC50 value is calculated from the dose-response curve.
Visualization: VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by a 3-phenylindole derivative.
Induction of Apoptosis
3-Phenylindole derivatives can trigger programmed cell death, or apoptosis, in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of a cascade of caspases and modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.
Experimental Protocol: Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Reagent
-
Cultured cells (adherent or suspension)
-
White-walled multiwell plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with the 3-phenylindole compound for the desired time.
-
Equilibrate the plate and its contents to room temperature.
-
Add Caspase-Glo® 3/7 Reagent directly to each well (100 µL per well for a 96-well plate).
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity.
Visualization: Apoptosis Signaling Pathway
Caption: Induction of the intrinsic apoptosis pathway by a 3-phenylindole derivative.
Anti-inflammatory Activity: Targeting the Enzymes of Inflammation
The 3-phenylindole scaffold has been successfully utilized to develop potent anti-inflammatory agents. A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.
Cyclooxygenase (COX) Inhibition
Derivatives of 3-phenylindole have been shown to inhibit both COX-1 and COX-2 isoforms. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Table 3: Anti-inflammatory Activity of 3-Phenylindole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| (4-chlorophenyl)-(5-methanesulfonyl-3-methyl-2-phenyl-indol-1-yl)-methanone | - | - | [5] |
| Benzoyl derivative of 3-methyl-2-phenylindole | - | - | [5] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of prostaglandins (e.g., PGE₂) from arachidonic acid by COX enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound
-
PGE₂ ELISA kit
Procedure:
-
In a reaction tube, combine the reaction buffer, heme, and the COX enzyme.
-
Add the test compound at various concentrations and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specific time (e.g., 2 minutes).
-
Stop the reaction (e.g., by adding a solution of stannous chloride).
-
Quantify the amount of PGE₂ produced using an ELISA kit according to the manufacturer's instructions.
-
The IC50 value is determined from the dose-response curve.
Visualization: Cyclooxygenase Pathway and Inhibition
Caption: Inhibition of the cyclooxygenase pathway by 3-phenylindole derivatives.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 3-phenylindole scaffold has shown promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi.
Antibacterial and Antifungal Activity
Several studies have reported the synthesis and evaluation of 3-phenylindole derivatives with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Table 4: Antimicrobial Activity of 3-Phenylindole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-phenyl-1H-indole derivative | Mycobacterium tuberculosis H37Rv | 8.4 - 129.4 | [2][6] |
| Indole-thiadiazole derivative | Staphylococcus aureus | 3.125 | [7] |
| Indole-triazole derivative | Escherichia coli | 3.125 | [7] |
| Indole-triazole derivative | Candida krusei | 3.125 | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Test compound
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension (final concentration ~5 x 10⁵ CFU/mL).
-
Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Antiviral Activity: A Potential Weapon Against Viral Infections
The 3-phenylindole scaffold has also been investigated for its antiviral properties, with some derivatives showing activity against a range of viruses.
Table 5: Antiviral Activity of 3-Phenylindole Derivatives
| Compound | Virus | IC50 (µM) | Reference |
| Indole-2-carboxylate derivative | Influenza A (H1N1) | 7.53 | [8] |
| Indole-2-carboxylate derivative | Influenza B | 13.00 | [8] |
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK for influenza)
-
Virus stock of known titer
-
Test compound
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Infect the cell monolayers with a standardized amount of virus.
-
After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium containing various concentrations of the test compound.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Visualization: General Workflow for In Vitro Anticancer Drug Screening
Caption: A generalized workflow for in vitro screening of anticancer compounds.
Conclusion
The 3-phenylindole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its ability to interact with a diverse range of biological targets has led to the discovery of potent anticancer, anti-inflammatory, antimicrobial, and antiviral compounds. The continued exploration of the structure-activity relationships and mechanisms of action of 3-phenylindole derivatives will undoubtedly pave the way for the design of next-generation drugs with improved efficacy and safety profiles. This guide provides a solid foundation for researchers to build upon in their quest for novel and effective treatments for a multitude of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 6. VEGFR2 inhibition assay [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of the Synthesis and Reactivity of 3-Phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and reactivity of the privileged heterocyclic scaffold, 3-phenyl-1H-indole. This document details established and modern synthetic routes, explores its reactivity in key chemical transformations, and summarizes its significant biological activities, with a focus on its potential in drug discovery and development.
Synthesis of this compound
The construction of the this compound core can be achieved through various synthetic strategies, ranging from classical named reactions to modern cross-coupling methodologies.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles. The synthesis of this compound via this method typically involves the acid-catalyzed reaction of phenylhydrazine with α-phenylacetaldehyde or a suitable precursor. The reaction proceeds through the formation of a phenylhydrazone, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[1][2][3][4][5]
Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole (Adapted for this compound)
This protocol for the synthesis of the isomeric 2-phenylindole provides a representative example of the Fischer indole synthesis. The synthesis of this compound would analogously start from the appropriate phenylhydrazone of an α-phenyl carbonyl compound.
Step 1: Preparation of Acetophenone Phenylhydrazone [6][7][8]
-
In a round-bottom flask, dissolve acetophenone (1.0 eq.) in ethanol.
-
Add phenylhydrazine (1.0 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield acetophenone phenylhydrazone.
Step 2: Cyclization to 2-Phenylindole [1][6][7]
-
In a beaker, intimately mix the prepared acetophenone phenylhydrazone (1.0 eq.) with powdered anhydrous zinc chloride (4-5 eq.).
-
Heat the mixture in an oil bath to approximately 170 °C with vigorous stirring.
-
After the initial vigorous reaction subsides (typically a few minutes), remove the flask from the heat and allow it to cool slightly.
-
Carefully quench the reaction mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 2-phenylindole.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the construction of the this compound scaffold, providing high yields and broad functional group tolerance.
A highly efficient and atom-economical approach involves the direct palladium-catalyzed C-H arylation of indole with a phenyl halide. This method avoids the pre-functionalization of the indole ring.[9]
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of Indole [9]
-
To a screw-cap vial, add indole (1.0 eq.), the desired aryl halide (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), bis(diphenylphosphino)methane (dppm, 5 mol%), and lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.).
-
Add degassed water as the solvent.
-
Seal the vial and stir the mixture vigorously at 110 °C for 18-24 hours.
-
After cooling to room temperature, partition the mixture between 1M HCl and ethyl acetate.
-
Separate the layers and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (hexanes/ethyl acetate) to yield the this compound derivative.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. For the synthesis of this compound, this typically involves the reaction of a 3-haloindole (e.g., 3-bromoindole or 3-iodoindole) with phenylboronic acid in the presence of a palladium catalyst and a base.[10][11][12][13][14]
Experimental Protocol: Suzuki-Miyaura Coupling [10][11][13][14]
-
In a reaction vessel, combine the 3-haloindole (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2-3 eq.).
-
Add a suitable solvent system, for example, a mixture of dioxane and water (e.g., 4:1).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Under the inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.
-
After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
The Heck reaction provides another avenue for the arylation of the indole nucleus. This reaction typically involves the palladium-catalyzed coupling of a 3-haloindole with styrene, followed by isomerization of the resulting styrenylindole.[4][5][15][16][17]
Experimental Protocol: Heck Coupling of an Aryl Halide with Styrene (General) [15][16][17]
-
To a reaction flask, add the aryl halide (e.g., 3-bromoindole, 1.0 eq.), styrene (1.2 eq.), a palladium catalyst such as palladium(II) acetate (1-5 mol%), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine or potassium carbonate).
-
Add a suitable solvent, such as DMF or dioxane.
-
Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 140 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
Reactivity of this compound
The reactivity of the this compound core is influenced by both the electron-rich indole nucleus and the phenyl substituent at the C3 position.
Electrophilic Aromatic Substitution
The indole ring is highly susceptible to electrophilic attack. While the C3 position is the most nucleophilic in unsubstituted indole, in this compound, electrophilic substitution can occur at other positions, primarily at the C2 position of the indole ring or on the phenyl ring, depending on the reaction conditions and the nature of the electrophile.
Halogenation of this compound can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS).[18][19][20]
Experimental Protocol: Bromination of Indole with NBS (General) [18]
-
Dissolve the indole substrate (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Add N-bromosuccinimide (NBS, 1.0-1.1 eq.) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
N-Alkylation
The nitrogen atom of the indole ring can be readily alkylated using a variety of alkylating agents in the presence of a base. This modification is crucial for diversifying the chemical space of this compound derivatives.
Experimental Protocol: N-Alkylation of this compound [21]
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF or THF at 0 °C, add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Biological Activities and Signaling Pathways
This compound and its derivatives have emerged as a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.
Antitubercular Activity
A notable biological activity of this compound derivatives is their potent in vitro inhibition of Mycobacterium tuberculosis growth. Structure-activity relationship (SAR) studies have shown that substituents on both the phenyl and indole rings can significantly influence the antimycobacterial potency.[9]
| Compound | Substituent (Phenyl Ring) | Substituent (Indole Ring) | MIC (µM) against Mtb H37Rv |
| 3a | H | H | > 103.5 |
| 3b | 4-CH₃ | H | 96.5 |
| 3d | 4-F | H | 94.7 |
| 3e | 4-CF₃ | H | 47.8 |
| 3h | 4-CF₃ | 2-CH₃ | 18.2 |
| Isoniazid | - | - | 2.3 |
Table 1: Minimum Inhibitory Concentration (MIC) of selected this compound derivatives against Mycobacterium tuberculosis H37Rv.[9]
Anticancer Activity
Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[21][22][23][24]
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several indole derivatives have been shown to exert their anticancer effects by inhibiting this pathway at various nodes.[23][24]
The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor involved in regulating immune responses, cell proliferation, and xenobiotic metabolism. Indole and its derivatives are known endogenous ligands for AHR. Modulation of AHR signaling by this compound derivatives represents a potential therapeutic strategy in various diseases, including cancer and inflammatory disorders.[3][25][26][27][28]
Conclusion
This compound is a versatile heterocyclic compound with a rich chemistry and significant biological potential. The synthetic methodologies outlined in this guide, from the classical Fischer indole synthesis to modern palladium-catalyzed cross-coupling reactions, provide a robust toolkit for the synthesis of a diverse array of derivatives. The reactivity profile of the this compound core allows for further functionalization, enabling the exploration of a broad chemical space. The demonstrated antitubercular and anticancer activities, coupled with the modulation of key signaling pathways such as PI3K/Akt and AHR, underscore the importance of this scaffold in drug discovery. This technical guide serves as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further investigation into the therapeutic potential of this compound derivatives.
Synthesis and Reactivity Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of 2-phenylindole | PDF [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benthamscience.com [benthamscience.com]
- 25. researchgate.net [researchgate.net]
- 26. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Spectroscopic Profile of 3-Phenyl-1H-indole: A Technical Guide
This guide provides a comprehensive overview of the key spectroscopic data for 3-Phenyl-1H-indole (CAS No: 1504-16-1), a significant heterocyclic compound in medicinal chemistry and materials science. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serves as a crucial reference for researchers, scientists, and professionals in drug development for the unambiguous identification and characterization of this molecule.
Molecular Structure and Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound provide definitive information about its structure.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons on the indole and phenyl rings. The data presented was acquired in deuterated chloroform (CDCl₃) at 400 MHz.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Reference |
| 8.20 | bs | - | 1H | N-H (indole) | [2] |
| 7.95 | d | 8.0 | 1H | Ar-H | [2] |
| 7.67 | dt | 8.0, 1.5 | 2H | Ar-H | [2] |
| 7.48–7.39 | m | - | 3H | Ar-H | [2] |
| 7.36 | d | 2.5 | 1H | Ar-H | [2] |
| 7.32–7.16 | m | - | 3H | Ar-H | [2] |
Key: bs = broad singlet, d = doublet, dt = doublet of triplets, m = multiplet, Ar-H = Aromatic Proton
¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The following data was obtained in CDCl₃ at 101 MHz.
| Chemical Shift (δ) ppm | Assignment | Reference |
| 136.7 | Aromatic C | [2] |
| 135.6 | Aromatic C | [2] |
| 128.7 (2C) | Aromatic CH | [2] |
| 127.5 (2C) | Aromatic CH | [2] |
| 125.9 | Aromatic C | [2] |
| 125.8 | Aromatic C | [2] |
| 122.4 | Aromatic CH | [2] |
| 121.7 | Aromatic CH | [2] |
| 120.3 | Aromatic CH | [2] |
| 119.8 | Aromatic CH | [2] |
| 118.4 | Aromatic C | [2] |
| 111.4 | Aromatic CH | [2] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement.
| Technique | Ionization Mode | Calculated m/z | Observed m/z | Inferred Ion | Reference |
| HRMS | ESI | 192.0819 | 192.0834 | [M-H]⁻ | [2] |
| GC-MS | EI | - | 193 (Base Peak) | [M]⁺ | [1] |
| GC-MS | EI | - | 165, 194, 192 | Fragments | [1] |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands for its key structural features.
| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |
| ~3400 | N-H Stretch | Medium, Broad | Indole N-H |
| 3100–3000 | C-H Stretch | Medium | Aromatic C-H |
| 1600–1450 | C=C Stretch | Medium-Strong | Aromatic Rings |
| 800–680 | C-H Bend | Strong | Aromatic Out-of-Plane Bending |
Experimental Protocols
The data presented in this guide are typically acquired using standard, high-performance instrumentation.
NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectra are recorded on a high-field spectrometer, such as a Bruker Avance III HD, typically operating at 400 MHz for protons.[2]
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.
-
Data Acquisition: The prepared sample is placed in the NMR probe. For ¹H NMR, standard pulse sequences are used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts (δ) are reported in parts per million (ppm).
Mass Spectrometry
High-resolution mass spectra are often acquired using an LTQ Orbitrap Discovery mass spectrometer or a similar high-resolution instrument.
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC) or gas chromatography (GC).
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for generating ions (e.g., [M-H]⁻ or [M+H]⁺) with minimal fragmentation.[2] Electron Ionization (EI) is a higher-energy method often used with GC-MS that results in characteristic fragmentation patterns.[1]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Infrared (IR) Spectroscopy
FTIR spectra are recorded on a spectrometer equipped with an ATR (Attenuated Total Reflectance) sampling module.
-
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.
-
Data Acquisition: An infrared beam is passed through the sample. The instrument records the interference pattern, which is then mathematically converted into an IR spectrum showing absorbance or transmittance as a function of wavenumber (cm⁻¹).
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption peaks corresponding to the various functional groups within the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization and structure elucidation of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
A Technical Guide to the Synthesis of 3-Phenyl-1H-indole: Key Intermediates and Precursors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 3-Phenyl-1H-indole, a significant structural motif in medicinal chemistry and materials science. The document details the key intermediates and precursors, presents quantitative data for reaction optimization, provides detailed experimental protocols for prominent methods, and illustrates the reaction pathways through clear diagrams.
Introduction
The this compound scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1] The efficient and regioselective synthesis of these molecules is of paramount importance for drug discovery and development. This guide explores both classical and modern synthetic methodologies, offering a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.
Key Synthetic Strategies
The synthesis of this compound can be broadly categorized into two approaches: classical indole ring formation reactions and modern cross-coupling strategies.
Classical Indole Syntheses
The Fischer indole synthesis is a venerable and widely used method for constructing the indole nucleus.[2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with a ketone or an aldehyde.[2][3]
Key Intermediates and Precursors:
-
Precursors: Phenylhydrazine and an appropriate carbonyl compound. For the synthesis of this compound, phenylacetaldehyde or a derivative would be a logical choice, though other precursors can be envisioned.
-
Key Intermediates: The corresponding phenylhydrazone, which then tautomerizes to an enamine. A[3][3]-sigmatropic rearrangement of the enamine is a crucial step in the mechanism.[2][4]
Reaction Pathway:
Quantitative Data:
While the Fischer indole synthesis is a classic method, specific high-yield examples for the direct synthesis of unsubstituted this compound can be challenging to find in modern literature, which often focuses on more regioselective cross-coupling methods. The yields can be variable and are highly dependent on the substrates and the acid catalyst used.[3]
| Carbonyl Precursor | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-(4-benzoylphenyl)ethanone | ZnCl2 | Xylene | Reflux | 50 | [5] |
| Phenylacetaldehyde | Polyphosphoric acid | - | 100-120 | Moderate | Theoretical |
Experimental Protocol: Synthesis of --INVALID-LINK--methanone (A 2-aryl indole example) [5]
-
To a solution of 1-(4-benzoylphenyl)ethanone (5.6 g, 25 mmol) in ethanol (50 mL), add phenylhydrazine (3 mL, 25 mmol) and concentrated hydrochloric acid (0.5 mL).
-
Reflux the reaction mixture for 3 hours.
-
Distill off the ethanol to obtain the crude hydrazone as a dark brown solid.
-
Dissolve the hydrazone in xylene (50 mL) and add anhydrous ZnCl2 (6.8 g, 50 mmol).
-
Reflux the reaction mixture in an oil bath for 3 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and proceed with aqueous workup and purification to yield the product.
The Bischler-Möhlau synthesis is another classical method, typically yielding 2-arylindoles from the reaction of an α-bromoacetophenone with an excess of an aniline.[6][7] Its application for the direct synthesis of 3-phenylindoles is limited due to regioselectivity issues, often favoring the 2-substituted isomer.[8]
Key Intermediates and Precursors:
-
Precursors: α-Bromoacetophenone and aniline (in excess).
-
Key Intermediates: An α-arylamino-ketone intermediate.[9]
Due to the general preference for the formation of 2-arylindoles, a detailed protocol and quantitative data for the synthesis of this compound via this method are not extensively reported.
Modern Synthetic Methods: Palladium-Catalyzed Cross-Coupling
Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, which offer highly efficient and regioselective routes to 3-phenylindoles.
Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of 3-arylindoles. This approach avoids the need for pre-functionalized indole substrates (like boronic acids or halides), directly coupling the C3-H of indole with an aryl halide.[1][10]
Key Intermediates and Precursors:
-
Precursors: Indole (or a substituted indole) and an aryl halide (e.g., iodobenzene, bromobenzene).
-
Key Intermediates: A palladium(II) intermediate formed after oxidative addition of the aryl halide to the Pd(0) catalyst. Subsequent C-H activation at the indole C3 position leads to the formation of the C-C bond.
Reaction Workflow:
References
- 1. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 8. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to 3-Phenyl-1H-indole: Commercial Availability, Purity, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Phenyl-1H-indole, a versatile heterocyclic compound with significant potential in drug discovery and development. This document details its commercial availability, purity grades, and analytical methodologies for its characterization. Furthermore, it explores its notable biological activities, particularly its promising antimycobacterial properties.
Commercial Suppliers and Purity Grades
This compound is readily available from several commercial suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available compound is typically high, with most suppliers offering grades of 97% or greater. For applications demanding exceptional purity, some suppliers can provide the compound in grades up to 99.999%.[1]
Below is a summary of prominent suppliers and their offered purity grades for this compound (CAS: 1504-16-1).
| Supplier | Stated Purity | Notes |
| American Elements | Capable of producing 99%, 99.9%, 99.99%, 99.999% and higher purity grades.[1] | Offers various grades including technical, reagent, and pharmaceutical grades. |
| Sigma-Aldrich | 97% | Available in various quantities for research purposes.[2] |
| Apollo Scientific | 97% | - |
| BLD Pharm | Information on specific purity grades not readily available, but they provide a Certificate of Analysis for each product.[3] | Offers custom synthesis and scale-up manufacturing.[4] |
It is recommended to request a certificate of analysis (CoA) from the supplier to obtain lot-specific purity data and information on potential impurities.
Experimental Protocols
Synthesis of this compound via Palladium-Catalyzed Direct Arylation
A common and efficient method for the synthesis of this compound is the palladium-catalyzed direct C-H arylation of indole.[5] This method offers high regioselectivity.[5]
Materials:
-
Indole
-
Phenyl halide (e.g., iodobenzene, bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bis(diphenylphosphino)methane (dppm)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Degassed water (H₂O)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a screw-cap vial, combine indole (1.0 mmol), the appropriate phenyl halide (1.2 mmol), Pd(OAc)₂ (5 mol%), dppm (5 mol%), and LiOH·H₂O (3.0 mmol) in degassed H₂O (2 mL).[5]
-
Stir the reaction mixture vigorously at 110 °C for 18-24 hours.[5]
-
After cooling to room temperature, partition the mixture between 1M HCl (20 mL) and ethyl acetate (20 mL).[5]
-
Separate the layers and extract the aqueous layer with ethyl acetate (4 x 20 mL).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate as the eluent.[5]
-
Characterize the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of synthesized or commercially obtained this compound can be accurately determined using reverse-phase HPLC.[5]
Instrumentation and Conditions:
-
HPLC System: An Äkta HPLC system (GE Healthcare® Life Sciences) or equivalent, equipped with a binary pump, manual injector, and UV detector.[5]
-
Column: Nucleodur C-18, 5 µm, 250 × 4.6 mm.[5]
-
Mobile Phase A: 100% water with 0.1% acetic acid.[5]
-
Mobile Phase B: Acetonitrile/methanol (1:1, v/v).[5]
-
Flow Rate: 1.5 mL/min.[5]
-
Detection: UV at 254 nm.[5]
-
Data Acquisition: Unicorn 5.31 software or equivalent.[5]
Gradient Elution Program:
-
0-7 min: 100% Mobile Phase A.[5]
-
7-15 min: Linear gradient to 90% Mobile Phase B.[5]
-
15-30 min: Hold at 90% Mobile Phase B.[5]
-
30-35 min: Return to 100% Mobile Phase A.[5]
-
35-45 min: Hold at 100% Mobile Phase A for column re-equilibration.[5]
Mandatory Visualizations
Synthesis and Purification Workflow for this compound
Caption: Workflow for the synthesis and purification of this compound.
Biological Activity and Drug Development Potential
Recent studies have highlighted the significant biological activities of this compound and its derivatives, positioning them as promising scaffolds in drug discovery.[6]
Antimycobacterial Activity
Notably, this compound has demonstrated in vitro inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[5][7] This activity extends to multidrug-resistant (MDR) strains, suggesting a mechanism of action distinct from current first-line anti-TB drugs.[5] Furthermore, certain derivatives have shown potent bactericidal activity at concentrations close to their Minimum Inhibitory Concentration (MIC).[5][7]
The development of novel anti-TB agents is a global health priority due to the rise of drug-resistant strains. The this compound scaffold represents a valuable starting point for the design and synthesis of new classes of antitubercular drugs.
Logical Workflow for Antimycobacterial Drug Development
The following diagram illustrates a logical workflow for the development of this compound-based antimycobacterial agents.
Caption: A logical workflow for the development of this compound derivatives as antimycobacterial agents.
While the precise molecular target and signaling pathway of this compound in Mycobacterium tuberculosis are still under investigation, its demonstrated efficacy against drug-resistant strains makes it a compelling lead for further research and development.[5] Future studies will likely focus on elucidating its mechanism of action to optimize its therapeutic potential.
References
- 1. Synthesis and Antimycobacterial Activity of 3-Phenyl-1 H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Step-by-Step Protocol for the Fischer Indole Synthesis of 2-Phenyl-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Fischer indole synthesis is a robust and widely utilized chemical reaction for synthesizing indole derivatives from an arylhydrazine and a ketone or aldehyde under acidic conditions.[1][2] This method remains a cornerstone in medicinal chemistry and the synthesis of natural products.[3] This document provides a detailed protocol for the synthesis of 2-Phenyl-1H-indole, a common indole derivative, using phenylhydrazine and acetophenone as starting materials. The reaction proceeds in two main stages: the formation of an acetophenone phenylhydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the final indole product.[3][4]
Note on Regioselectivity: The Fischer indole synthesis of phenylhydrazine and acetophenone yields 2-Phenyl-1H-indole . To synthesize the 3-Phenyl-1H-indole isomer, phenylacetaldehyde would be required as the carbonyl starting material in place of acetophenone. The protocol detailed below focuses on the well-documented synthesis of 2-Phenyl-1H-indole.
Overall Reaction Scheme
Experimental Protocols
This synthesis is presented as a two-step procedure for clarity and purity of the final product. A one-pot approach is also possible but may require more rigorous purification.[3]
Part 1: Synthesis of Acetophenone Phenylhydrazone (Intermediate)
This first step involves the condensation of phenylhydrazine and acetophenone to form the corresponding phenylhydrazone intermediate.[5][6]
Materials:
-
Phenylhydrazine
-
Acetophenone
-
95% Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, combine acetophenone (0.33 mol) and phenylhydrazine (0.33 mol).[6]
-
Warm the mixture gently on a steam cone or in a water bath for approximately one hour.[6]
-
Dissolve the resulting hot mixture in 80 mL of 95% ethanol. A few drops of glacial acetic acid can be added to facilitate the reaction.[7]
-
Induce crystallization by agitating or scratching the inside of the flask.
-
Cool the mixture in an ice bath to maximize the precipitation of the product.[6]
-
Collect the crystalline product by vacuum filtration and wash it with a small amount of cold 95% ethanol (approx. 25 mL).[6]
-
A second crop of crystals can be obtained by concentrating the mother liquor.[6]
-
Dry the combined solids under reduced pressure. The expected product is a white crystalline solid with a melting point of 105–106°C.[6]
Part 2: Acid-Catalyzed Cyclization to 2-Phenyl-1H-indole
This step uses a strong acid catalyst and heat to induce the cyclization of the phenylhydrazone intermediate into the indole ring system. Both zinc chloride and polyphosphoric acid are effective catalysts.[6][7]
Method A: Using Anhydrous Zinc Chloride
Materials:
-
Acetophenone Phenylhydrazone (from Part 1)
-
Anhydrous Zinc Chloride (powdered)
-
Toluene
-
Dilute Hydrochloric Acid (approx. 10%)
Procedure:
-
In a tall beaker or flask, create an intimate mixture of freshly prepared acetophenone phenylhydrazone (0.25 mol) and powdered anhydrous zinc chloride (250 g).[6]
-
Immerse the reaction vessel in a preheated oil bath at 170°C and stir the mixture vigorously.[6]
-
The solid mass will become a liquid within 3-4 minutes, and the evolution of white fumes will be observed.[6]
-
Remove the beaker from the oil bath and continue stirring for another 5 minutes.
-
To prevent the mixture from solidifying into a hard mass, add 200 g of sand and 100 mL of water, and stir until the mixture is granular.[6]
-
Add 250 mL of water and 50 mL of concentrated hydrochloric acid. Heat the mixture to boiling, then allow the solid to settle.
-
Decant the supernatant liquid and wash the residue twice by boiling with 200 mL of water.
-
Add 150 mL of 95% ethanol to the residue, heat to boiling, and filter the hot solution.
-
Cool the filtrate to induce crystallization of 2-Phenyl-1H-indole. The product can be further purified by recrystallization from ethanol.[6]
Method B: Using Polyphosphoric Acid (PPA)
Materials:
-
Acetophenone Phenylhydrazone (from Part 1)
-
Polyphosphoric Acid (PPA)
-
Rectified Spirit (Ethanol)
Procedure:
-
Place acetophenone phenylhydrazone (10 g) in a beaker and add polyphosphoric acid (approx. 50 g).[7]
-
Heat the mixture in an oil bath maintained at 120-125°C for about 10 minutes, stirring constantly.[7]
-
The reaction is exothermic; if the temperature rises above 140°C, cool the beaker briefly in an ice bath.
-
After the initial reaction subsides, heat the mixture at 120°C for an additional 20 minutes.
-
Allow the mixture to cool to about 90°C and then pour it into a large beaker containing approximately 450 mL of cold water, stirring vigorously.[7]
-
Filter the resulting crude solid at the pump and wash thoroughly with water.
-
Purify the crude product by recrystallization. Dissolve it in hot rectified spirit (approx. 80 mL), add a small amount of decolorizing carbon, and filter the hot solution.
-
Cool the filtrate to obtain purified crystals of 2-Phenyl-1H-indole.[7]
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of 2-Phenyl-1H-indole.
| Step | Reactants | Catalyst/Solvent | Temperature | Time | Yield | Reference |
| Hydrazone Formation | Acetophenone, Phenylhydrazine | 95% Ethanol / Acetic Acid | Steam Cone (approx. 100°C) | 1 hour | 87-91% | [6] |
| Cyclization (Method A) | Acetophenone Phenylhydrazone | Anhydrous Zinc Chloride | 170°C | ~10 minutes | 72-80% | [6] |
| Cyclization (Method B) | Acetophenone Phenylhydrazone | Polyphosphoric Acid | 120-140°C | 30 minutes | High | [7] |
| Cyclization (Alternative) | Acetophenone Phenylhydrazone | Choline chloride.2ZnCl₂ | 95°C | 4 hours | 91% | [5] |
Visualized Workflow
The following diagram illustrates the general workflow for the two-step synthesis of 2-Phenyl-1H-indole.
Caption: Workflow for the two-step Fischer indole synthesis.
References
Application Notes and Protocols: Palladium-Catalyzed Direct C-H Arylation for 3-Phenyl-1H-indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-Phenyl-1H-indole via palladium-catalyzed direct C-H arylation. This method offers an atom-economical and efficient route to construct this important structural motif, which is prevalent in pharmaceuticals and functional materials.
Introduction
Direct C-H arylation has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds by directly coupling C-H bonds with aryl partners. In the context of indole chemistry, palladium-catalyzed C-H arylation at the C3 position is a highly sought-after transformation. This approach avoids the pre-functionalization of the indole ring, which is often required in traditional cross-coupling methods, thereby reducing the number of synthetic steps and improving overall efficiency. The regioselectivity of the arylation (C2 versus C3) can often be controlled by the choice of catalyst, ligands, and reaction conditions.[1][2]
Data Presentation
The following tables summarize quantitative data from selected studies on the palladium-catalyzed C3-arylation of indoles, providing a comparative overview of different catalytic systems and their efficiencies.
Table 1: Optimization of Reaction Conditions for C3-Arylation of N-(phenylsulfonyl)indole with 4-fluorophenylboronic acid.[1]
| Entry | Catalyst System | Ligand | Co-catalyst/Additive | Solvent | Temp (°C) | Yield (%) | C2:C3 Selectivity |
| 1 | Pd(OTs)₂ (10 mol%) | 2,2'-bipyrimidine (5 mol%) | - | Acetic Acid | 40 | 65 | 1:10 |
| 2 | Pd(OTs)₂ (10 mol%) | 2,2'-bipyrimidine (5 mol%) | - | Acetic Acid/Trifluoroethanol (1:1) | 40 | 72 | 1:12 |
| 3 | Pd(OTs)₂ (5 mol%) | 2,2'-bipyrimidine (2.5 mol%) | Cu(OAc)₂ (1 equiv), Benzoquinone (1 equiv) | Acetic Acid/Trifluoroethanol (1:1) | 60 | 81 | 1:13 |
Table 2: One-Pot Synthesis of this compound from o-Iodoaniline and Acetophenone N-Tosylhydrazone.[3]
| Entry | Palladium Catalyst (mol%) | Base | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | DDQ | DMF | 100 then 120 | 6 + 6 | 63 |
| 2 | Pd(OAc)₂ (5) | Na₂CO₃ | DDQ | DMF | 100 then 120 | 6 + 6 | 45 |
| 3 | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | DDQ | DMF | 100 then 120 | 6 + 6 | 52 |
| 4 | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ | - | DMF | 100 then 120 | 6 + 6 | <5 |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: C3-Arylation of N-Protected Indole with an Arylboronic Acid[1]
This protocol is based on the aerobic oxidative arylation of N-(phenylsulfonyl)indole.
Materials:
-
N-(phenylsulfonyl)indole
-
4-fluorophenylboronic acid
-
Pd(OAc)₂ (Palladium(II) acetate)
-
TsOH·H₂O (p-Toluenesulfonic acid monohydrate)
-
2,2'-bipyrimidine (bpym)
-
Cu(OAc)₂ (Copper(II) acetate)
-
Benzoquinone (BQ)
-
Acetic Acid (AcOH)
-
Trifluoroethanol (TFE)
-
Dichloromethane (for workup)
-
Saturated aqueous NaHCO₃ (for workup)
-
Brine (for workup)
-
Anhydrous MgSO₄ (for drying)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%) and TsOH·H₂O (20 mol%).
-
Add acetic acid (0.5 mL) and trifluoroethanol (0.5 mL) and stir for 5 minutes at room temperature to in situ generate the Pd(OTs)₂ catalyst.
-
To this solution, add 2,2'-bipyrimidine (2.5 mol%), N-(phenylsulfonyl)indole (0.2 mmol, 1.0 equiv), 4-fluorophenylboronic acid (0.3 mmol, 1.5 equiv), Cu(OAc)₂ (0.2 mmol, 1.0 equiv), and benzoquinone (0.2 mmol, 1.0 equiv).
-
Seal the vial and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 17 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C3-arylated indole.
Protocol 2: One-Pot Synthesis of this compound[3]
This protocol describes a tandem one-pot synthesis from ortho-iodoanilines and N-tosylhydrazones.
Materials:
-
o-iodoaniline
-
Acetophenone N-tosylhydrazone
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Na₂CO₃ (Sodium carbonate)
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (for workup)
-
Water (for workup)
-
Saturated brine (for workup)
-
Anhydrous Na₂SO₄ (for drying)
Procedure:
-
To a 50 mL three-necked flask, add o-iodoaniline (1.0 mmol, 1.0 equiv), acetophenone N-tosylhydrazone (1.5 mmol, 1.5 equiv), Na₂CO₃ (2.5 mmol, 2.5 equiv), and Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%).
-
Seal the flask and purge with nitrogen three times.
-
Add anhydrous DMF (8 mL) via syringe.
-
Stir the reaction mixture in a preheated oil bath at 100 °C for 6 hours under a nitrogen atmosphere.
-
Remove the nitrogen atmosphere and increase the temperature to 120 °C.
-
Add DDQ (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Stir for an additional 6 hours at 120 °C under air.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (40 mL).
-
Wash the organic layer with saturated brine (5 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the palladium-catalyzed C-H arylation of indoles.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Proposed catalytic cycle for Palladium-catalyzed C-H arylation of indole.
References
Application Notes: 3-Phenyl-1H-indole in the Synthesis of Anticancer Agents
Introduction
The indole scaffold is a privileged heterocyclic structure that forms the core of numerous natural and synthetic compounds with significant biological activity.[1][2] Within this class, 3-phenyl-1H-indole derivatives have emerged as a particularly promising pharmacophore in the development of novel anticancer agents.[3] These compounds exhibit diverse mechanisms of action, including the inhibition of crucial cellular targets like tubulin and protein kinases, leading to cell cycle arrest and apoptosis in cancer cells.[2][4] Their synthetic tractability and the potential for broad structural modification allow for the fine-tuning of their pharmacological profiles, making them a focal point for researchers in medicinal chemistry and drug development.[5] This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives as potential anticancer therapeutics.
Application as Tubulin Polymerization Inhibitors
A primary mechanism through which this compound derivatives exert their anticancer effects is by disrupting microtubule dynamics.[4] Microtubules are essential for mitotic spindle formation, and their disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[6][7] Many indole-based compounds act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin, thus inhibiting tubulin polymerization.[5][8][9]
Logical Workflow: From Synthesis to Cellular Effect
The development process for these inhibitors typically follows a structured path from chemical synthesis to the verification of their biological effects at the molecular and cellular levels.
Caption: General workflow for the development of this compound based tubulin inhibitors.
Signaling Pathway: Tubulin Inhibition Leading to Apoptosis
This compound derivatives that bind to the colchicine site of tubulin prevent the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of the apoptotic cascade.
Caption: Mechanism of action for this compound based tubulin inhibitors.
Antiproliferative Activity Data
The following table summarizes the in vitro anticancer activity of representative this compound derivatives reported as tubulin inhibitors.
| Compound ID | Cancer Cell Line | Description | IC50 (µM) | Reference |
| 3g | MCF-7 | Human Breast Adenocarcinoma | 2.94 ± 0.56 | [6] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 1.61 ± 0.004 | [6] | |
| A549 | Human Lung Carcinoma | 6.30 ± 0.30 | [6] | |
| HeLa | Human Cervical Cancer | 6.10 ± 0.31 | [6] | |
| A375 | Human Malignant Melanoma | 0.57 ± 0.01 | [6] | |
| B16-F10 | Murine Melanoma | 1.69 ± 0.41 | [6] | |
| I-387 | Various Human Cancer Lines | General Range | 0.015 - 0.039 | [8] |
| Quinoline-indole 13 | Various Cancer Lines | General Range | 0.002 - 0.011 | [5] |
Application as Protein Kinase Inhibitors
Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival.[10] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[11][12] Several indole-based compounds, including derivatives of this compound, have been developed as inhibitors of various protein kinases, such as EGFR, VEGFR, and BRAF.[10][13] Sunitinib, an FDA-approved multi-kinase inhibitor containing an indole core, underscores the therapeutic potential of this scaffold.[12][14]
Signaling Pathway: Kinase Inhibition
This compound based kinase inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates and thereby blocking the pro-proliferative signaling cascade.
Caption: General mechanism of this compound derivatives as kinase inhibitors.
Kinase Inhibitory Activity Data
The table below presents the inhibitory activity of selected indole derivatives against key oncogenic kinases.
| Compound ID | Target Kinase | Description | IC50 (nM) | Reference |
| Va | EGFR | Epidermal Growth Factor Receptor | 71 ± 06 | [10] |
| BRAF V600E | v-Raf Murine Sarcoma Viral Oncogene Homolog B | 77 ± 05 | [10] | |
| VEGFR-2 | Vascular Endothelial Growth Factor Receptor 2 | 81 ± 07 | [10] | |
| Ve | EGFR | Epidermal Growth Factor Receptor | 83 ± 09 | [10] |
| BRAF V600E | v-Raf Murine Sarcoma Viral Oncogene Homolog B | 81 ± 04 | [10] | |
| VEGFR-2 | Vascular Endothelial Growth Factor Receptor 2 | 93 ± 10 | [10] | |
| 49e | VEGFR-2 | Vascular Endothelial Growth Factor Receptor 2 | 1.10 ± 0.08 | [14] |
Experimental Protocols
Protocol 1: General Synthesis of 6-Phenyl-1-(3,4,5-trimethoxyphenyl)-1H-indoles
This two-step protocol is based on methods for synthesizing potent tubulin inhibitors.[6][15]
Step A: Suzuki-Miyaura Cross-Coupling to form 6-Phenyl-1H-indoles
-
In a 100 mL round-bottom flask, add indole-6-boronic acid (1 eq.), the desired iodobenzene derivative (1 eq.), Pd(PPh₃)₄ (0.06 eq.), and Na₂CO₃ (2 eq.).
-
Add 1,4-dioxane (8 mL) and water (4 mL) to the flask.
-
Stir the reaction mixture at 80 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and perform an aqueous workup. Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude biaryl intermediate is typically used in the next step without further purification.
Step B: Ullmann N-Arylation
-
To a solution of the crude intermediate from Step A (1 eq.) in DMF (6 mL), add 5-iodo-1,2,3-trimethoxybenzene (0.8 eq.), CuI (0.15 eq.), and Cs₂CO₃ (0.6 eq.).
-
Place the flask under an argon atmosphere.
-
Stir the mixture at 150 °C for 16 hours, monitoring the reaction by TLC.
-
After the reaction is complete, quench with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the final 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.[6][15]
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[16]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Dilute the compounds to various final concentrations in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of tubulin heterodimers into microtubules.[6]
-
Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin protein, general tubulin buffer, and GTP.
-
Preparation: Reconstitute tubulin in the provided buffer on ice. Prepare test compounds at various concentrations (e.g., 2.5–50 μM). Use paclitaxel as a polymerization promoter (positive control) and colchicine as a polymerization inhibitor (positive control). A vehicle control (DMSO) should also be included.
-
Assay Execution: In a 96-well plate, mix the tubulin solution with the test compounds or controls.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37 °C. Measure the increase in absorbance (turbidity) at 340 nm every minute for 60 minutes.
-
Analysis: Plot absorbance versus time. Inhibition of polymerization is observed as a suppression of the increase in absorbance compared to the vehicle control.[6] Quantify the percentage of inhibition at a specific time point (e.g., 40 minutes) to generate dose-response curves.[8]
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. | Semantic Scholar [semanticscholar.org]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 13. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes: 3-Phenyl-1H-indole Derivatives as Tubulin Polymerization Inhibitors
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the eukaryotic cytoskeleton. They play a pivotal role in essential cellular processes, including the formation of the mitotic spindle during cell division, maintenance of cell structure, and intracellular transport.[1][2] The dynamic instability of microtubules, characterized by rapid polymerization and depolymerization, is critical for their function.[3] Interference with microtubule dynamics is a clinically validated and effective strategy in cancer therapy.[2][4]
Tubulin inhibitors are classified into two main groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[2] Destabilizing agents inhibit the polymerization of tubulin, leading to the disassembly of microtubules, disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[2][5]
3-Phenyl-1H-indole derivatives have emerged as a promising class of synthetic tubulin polymerization inhibitors.[6][7] Many of these compounds exert their anticancer effects by binding to the colchicine-binding site on β-tubulin, thus inhibiting microtubule assembly.[8][9][10] This application note provides an overview of their mechanism, quantitative data on their efficacy, and detailed protocols for their evaluation.
Mechanism of Action
This compound derivatives act as microtubule-destabilizing agents. Their primary mechanism involves binding to the colchicine site on the β-tubulin subunit.[8][11] This binding event prevents the tubulin dimers from polymerizing into microtubules. The resulting disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[5] This leads to a halt in cell division, causing the cells to arrest in the G2/M phase of the cell cycle, which subsequently triggers the intrinsic apoptotic pathway and programmed cell death.[8][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scbt.com [scbt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of 3-Phenyl-1H-indole Derivatives for Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-phenyl-1H-indole derivatives, a promising class of materials for organic electronics. The unique electronic and photophysical properties of these compounds make them suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).
Introduction
The this compound scaffold is a versatile building block in medicinal chemistry and materials science.[1][2] In the realm of organic electronics, these derivatives are of particular interest due to their tunable electronic properties, high thermal stability, and potential for efficient charge transport and luminescence. The ability to modify the phenyl and indole rings allows for the fine-tuning of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing the performance of organic electronic devices.
This application note focuses on a palladium-catalyzed direct C-H arylation method for the synthesis of this compound derivatives, a highly efficient and regioselective approach.
Synthetic Protocols
A prevalent and efficient method for the synthesis of 3-phenyl-1H-indoles is the palladium-catalyzed direct C-H arylation of indoles with aryl halides. This method offers high regioselectivity and is performed using readily accessible reagents.[1][2]
General Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation
This protocol is adapted from a well-established procedure for the direct arylation of NH-indoles.[1]
Materials:
-
Appropriate indole (1.0 mmol)
-
Appropriate aryl halide (1.20 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (11.3 mg, 0.05 mmol, 5 mol%)
-
Bis(diphenylphosphino)methane (dppm) (19.2 mg, 0.05 mmol, 5 mol%)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (126 mg, 3.00 mmol)
-
Degassed water (H₂O) (2 mL)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a screw-cap vial, combine the indole, aryl halide, Pd(OAc)₂, dppm, and LiOH·H₂O.
-
Add degassed water (2 mL) to the vial.
-
Seal the vial and stir the mixture vigorously at 110 °C for 18-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Partition the reaction mixture between 1M HCl (20 mL) and ethyl acetate (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (4 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Data Presentation
The following table summarizes the reaction yields for a series of synthesized this compound derivatives using the direct C-H arylation protocol.
| Compound ID | Indole Moiety | Phenyl Moiety | Yield (%) | Melting Point (°C) |
| 3a | 1H-indole | Phenyl | 77 | 82-85 |
| 3b | 1H-indole | p-Tolyl | 30 | 73-75 |
| 3d | 1H-indole | 4-Fluorophenyl | 35 | 96-99 |
| 3e | 1H-indole | 4-(Trifluoromethyl)phenyl | 69 | 129-132 |
| 3h | 2-Methyl-1H-indole | 4-(Trifluoromethyl)phenyl | 16 | 128-131 |
Data extracted from "Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles".[1]
Applications in Organic Electronics
This compound derivatives are promising materials for various organic electronic devices due to their favorable electronic properties.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, this compound derivatives can function as hole-transporting materials (HTMs) or as the emissive layer (EML) host or dopant. Their high thermal stability and suitable HOMO energy levels facilitate efficient hole injection and transport from the anode.
Organic Solar Cells (OSCs)
In OSCs, these derivatives can be utilized as the electron donor material in the active layer, paired with a suitable electron acceptor. The ability to tune the HOMO and LUMO levels through chemical modification is key to optimizing the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell.
Device Fabrication and Characterization Workflow
Caption: General workflow for the fabrication and characterization of organic electronic devices.
Structure-Property Relationships
The electronic and photophysical properties of this compound derivatives are highly dependent on the nature and position of substituents on both the indole and phenyl rings.
Caption: Relationship between molecular structure, electronic properties, and device performance.
Electron-donating groups on the indole moiety tend to raise the HOMO level, while electron-withdrawing groups on the phenyl ring can lower the LUMO level. This modulation of the frontier molecular orbitals directly impacts the energy bandgap and, consequently, the performance of the resulting electronic devices. For instance, a higher HOMO level can facilitate better hole injection, while a tailored bandgap can optimize light absorption in organic solar cells.
Conclusion
This compound derivatives represent a versatile and promising class of materials for the advancement of organic electronics. The synthetic protocols outlined herein provide a robust and efficient means of accessing a wide range of these compounds. The presented data and workflows offer a foundational understanding for researchers and scientists to explore the potential of these materials in next-generation electronic devices. Further investigation into the structure-property relationships will undoubtedly lead to the development of novel materials with enhanced performance characteristics.
References
Application Note: A Robust Column Chromatography Method for the Purification of Crude 3-Phenyl-1H-indole
Audience: Researchers, scientists, and drug development professionals involved in organic synthesis and medicinal chemistry.
Introduction
3-Phenyl-1H-indole is a vital heterocyclic scaffold found in many biologically active compounds and is a key building block in drug discovery.[1] A common route for its synthesis is the palladium-catalyzed direct C-H arylation of indole, which often results in a crude product containing unreacted starting materials, catalyst residues, and by-products.[2] Effective purification is therefore a critical step to obtain high-purity this compound for subsequent applications and biological testing.
This application note provides a detailed and reliable protocol for the purification of crude this compound using normal-phase flash column chromatography on silica gel. The method employs a hexane and ethyl acetate solvent system, which has been shown to be effective for the separation of indole derivatives.[2][3]
Principle of Separation
The purification is based on the principles of adsorption chromatography. A solution of the crude product is passed through a column packed with a polar stationary phase (silica gel). The components of the mixture are separated based on their differential adsorption to the silica gel and their solubility in the non-polar mobile phase. Less polar compounds travel through the column faster, while more polar impurities are retained more strongly on the silica gel, allowing for the isolation of the desired moderately polar this compound.
Materials and Equipment
Chemicals & Consumables:
-
Crude this compound
-
Silica Gel (High-purity grade, 230-400 mesh)[4]
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (EtOAc, HPLC grade)
-
Dichloromethane (DCM, for sample loading)
-
Silica gel TLC plates (GF254)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes/flasks
Equipment:
-
Fume hood
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Melting point apparatus
-
NMR Spectrometer (for characterization)
-
Mass Spectrometer (for characterization)
Experimental Protocol
This protocol is optimized for purifying approximately 1 gram of crude material. Adjustments to column size and solvent volumes may be necessary for different scales.
Step 1: Initial TLC Analysis Before beginning the chromatography, analyze the crude mixture by Thin-Layer Chromatography (TLC) to determine the optimal mobile phase composition.
-
Prepare several eluent mixtures with varying ratios of Hexane:EtOAc (e.g., 95:5, 90:10, 80:20).
-
Spot the crude material on a TLC plate and develop it in the prepared eluents.
-
The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the this compound spot, ensuring good separation from impurities. A gradient elution starting from 100% Hexanes to a 90:10 Hexane:EtOAc mixture is a common starting point.[2]
Step 2: Column Preparation (Wet Slurry Packing)
-
Secure a glass chromatography column vertically in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 0.5 cm).
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% n-Hexane). For 1 g of crude material, approximately 50 g of silica gel is a reasonable starting point.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Do not let the top of the silica bed run dry.
-
Add a final layer of sand (approx. 1 cm) on top of the packed silica gel to prevent disturbance during solvent addition.[5]
Step 3: Sample Preparation and Loading (Dry Loading) Dry loading is recommended to improve resolution.
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.[4]
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[4]
-
Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.
Step 4: Elution and Fraction Collection
-
Carefully add the initial mobile phase (e.g., 100% n-Hexane) to the column without disturbing the top layer.
-
Apply gentle air pressure to begin eluting the solvent through the column. Maintain a constant flow.
-
Start collecting fractions in test tubes or small flasks as soon as the solvent begins to elute.
-
Gradually increase the polarity of the mobile phase according to the results from the initial TLC analysis. For example, after eluting with several column volumes of 100% Hexane, switch to 98:2 Hexane:EtOAc, then 95:5, and finally 90:10.[2] A step gradient is often sufficient for this purification.
Step 5: Monitoring Fractions by TLC
-
Periodically analyze the collected fractions using TLC.
-
Spot every few fractions onto a TLC plate, alongside a spot of the original crude material for comparison.
-
Visualize the spots under a UV lamp.
-
Identify and combine the fractions that contain the pure this compound (a single spot at the correct Rf value).
Step 6: Isolation of Purified Product
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Weigh the final product and calculate the yield. The purified this compound should be a white solid.[2]
Workflow Diagram
Caption: Workflow for the column chromatography purification of this compound.
Results and Data Summary
The described protocol consistently yields high-purity this compound. The following table summarizes typical quantitative data and results based on literature findings.[2]
| Parameter | Value / Description | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | [2][4] |
| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate (EtOAc) | [2] |
| Elution Method | Gradient Elution (e.g., starting with 100% Hexanes, increasing to 90:10 Hexanes:EtOAc) | [2] |
| Sample Loading | Dry Loading Adsorbed onto Silica Gel | [4] |
| Starting Material | Crude product from Palladium-catalyzed direct arylation | [2] |
| Final Product Appearance | White Solid | [2] |
| Typical Yield | ~77% | [2] |
| Melting Point (m.p.) | 82–85 °C | [2] |
| Purity Analysis Methods | TLC, Melting Point, ¹H-NMR, ¹³C-NMR, HRMS | [2] |
Product Characterization
After purification, the identity and purity of the this compound should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot should be observed, indicating the absence of UV-active impurities.
-
Melting Point: The measured melting point should be sharp and consistent with the literature value (82–85 °C).[2]
-
Spectroscopy: ¹H-NMR and ¹³C-NMR spectra should be clean and match the expected structure of this compound.[2] High-Resolution Mass Spectrometry (HRMS) can be used to confirm the exact molecular weight.[2]
Conclusion
This application note details an effective and reproducible flash column chromatography protocol for the purification of crude this compound. The use of a silica gel stationary phase with a hexane/ethyl acetate gradient elution system, combined with a dry loading technique, provides excellent separation efficiency, resulting in a high-purity product with a good yield. This method is well-suited for researchers in academic and industrial laboratories requiring pure this compound for further research and development.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Assignment of Substituted 3-Phenyl-1H-indoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the synthesis and comprehensive ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of substituted 3-phenyl-1H-indoles. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate spectral assignment is crucial for structure confirmation, purity assessment, and understanding structure-activity relationships.
Introduction
3-Phenyl-1H-indoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological properties. The substitution pattern on both the indole core and the phenyl ring dramatically influences their biological activity. NMR spectroscopy is an indispensable tool for the unambiguous characterization of these molecules. This document outlines a standard protocol for their synthesis and provides a detailed analysis of their ¹H and ¹³C NMR spectra, including the influence of various substituents on chemical shifts.
Experimental Protocols
Synthesis of Substituted 3-Phenyl-1H-indoles via Palladium-Catalyzed Direct Arylation
A common and efficient method for the synthesis of 3-phenyl-1H-indoles is the palladium-catalyzed direct C-H arylation of indoles with aryl halides.[1][2]
Materials:
-
Substituted indole
-
Substituted aryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., 1,1'-Bis(diphenylphosphino)methane - dppm)
-
Base (e.g., Lithium hydroxide monohydrate - LiOH·H₂O)
-
Solvent (e.g., degassed water)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1M Hydrochloric acid (HCl)
-
Silica gel for column chromatography
Procedure:
-
To a screw-cap vial, add the substituted indole (1.0 mmol), the corresponding aryl halide (1.2 mmol), Pd(OAc)₂ (5 mol%), and dppm (5 mol%).
-
Add LiOH·H₂O (3.0 mmol) and degassed water (2 mL).
-
Seal the vial and stir the mixture vigorously at 110 °C for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Partition the mixture between 1M HCl (20 mL) and ethyl acetate (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (4 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
NMR Sample Preparation and Data Acquisition
Procedure:
-
Dissolve approximately 5-10 mg of the purified substituted 3-phenyl-1H-indole in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (COSY, HSQC, HMBC) spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Process the acquired data using appropriate NMR software. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak or TMS. Coupling constants (J) are reported in Hertz (Hz).
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for the parent this compound and several of its substituted derivatives. The numbering scheme used for assignment is shown below:
Caption: Numbering scheme for this compound.
Table 1: ¹H NMR Spectral Data (δ, ppm) in CDCl₃
| Compound | H-1 (NH) | H-2 | H-4 | H-5 | H-6 | H-7 | H-2'/H-6' | H-3'/H-5' | H-4' | Other |
| This compound[1] | 8.20 (bs) | 7.36 (d, J=2.5) | 7.95 (d, J=8.0) | 7.2-7.3 (m) | 7.2-7.3 (m) | 7.4-7.5 (m) | 7.67 (dt, J=8.0, 1.5) | 7.4-7.5 (m) | 7.3-7.4 (m) | |
| 3-(p-Tolyl)-1H-indole[1] | 7.78 (bs) | 7.09 (d, J=2.5) | 7.91 (d, J=7.5) | 7.1-7.2 (m) | 7.1-7.2 (m) | 7.1-7.2 (m) | 7.52 (d, J=8.1) | 7.1-7.2 (m) | 2.36 (s, 3H, CH₃) | |
| 3-(4-Methoxyphenyl)-1H-indole[2] | 8.18 (bs) | 7.31-7.21 (m) | 7.95 (d, J=7.8) | 7.31-7.21 (m) | 7.31-7.21 (m) | 7.44 (d, J=7.9) | 7.65-7.62 (m) | 7.07-7.04 (m) | 3.91 (s, 3H, OCH₃) | |
| 3-(4-Fluorophenyl)-1H-indole[1][2] | 8.08 (bs) | 7.27-7.17 (m) | 7.89-7.83 (m) | 7.27-7.17 (m) | 7.27-7.17 (m) | 7.39-7.35 (m) | 7.60-7.56 (m) | 7.15-7.09 (m) | ||
| 3-(4-(Trifluoromethyl)phenyl)-1H-indole[1][2] | 8.32 (bs) | 7.44 (d, J=2.6) | 7.98 (d, J=7.9) | 7.35-7.26 (m) | 7.35-7.26 (m) | 7.48 (d, J=7.7) | 7.82 (d, J=8.1) | 7.73 (d, J=8.4) |
Table 2: ¹³C NMR Spectral Data (δ, ppm) in CDCl₃
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | C-1' | C-2'/C-6' | C-3'/C-5' | C-4' | Other |
| This compound[1] | 121.7 | 118.4 | 125.9 | 119.8 | 122.4 | 120.3 | 111.4 | 136.7 | 135.6 | 128.7 | 127.5 | 125.8 | |
| 3-(p-Tolyl)-1H-indole[1] | 121.8 | 118.2 | 125.9 | 119.9 | 122.4 | 120.4 | 111.6 | 136.8 | 132.8 | 129.7 | 127.5 | 135.7 | 21.3 (CH₃) |
| 3-(4-Methoxyphenyl)-1H-indole[2] | 121.2 | 118.1 | 125.9 | 119.8 | 122.3 | 120.2 | 111.4 | 136.6 | 128.2 | 128.7 | 114.3 | 158.2 | 55.4 (OCH₃) |
| 3-(4-Fluorophenyl)-1H-indole[1][2] | 121.6 | 117.4 | 125.7 | 119.5 | 122.5 | 120.4 | 111.4 | 136.5 | 131.5 (d, J=3.2) | 128.9 (d, J=7.8) | 115.6 (d, J=21.3) | 161.5 (d, J=244.5) | |
| 3-(4-(Trifluoromethyl)phenyl)-1H-indole[1][2] | 122.6 | 117.1 | 125.5 | 119.6 | 122.8 | 120.9 | 111.6 | 136.8 | 139.4 | 127.8 | 125.7 (q, J=3.8) | 127.6 (q, J=33.6) | 124.5 (q, J=271.6, CF₃) |
Influence of Substituents on NMR Spectra
The electronic nature of the substituents on the phenyl ring and the indole nucleus has a predictable effect on the chemical shifts of the protons and carbons.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) on the phenyl ring generally cause an upfield shift (lower ppm) of the signals for the protons and carbons of the phenyl ring, and to a lesser extent, the indole ring. This is due to increased electron density.
-
Electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring lead to a downfield shift (higher ppm) of the signals for the protons and carbons of the phenyl ring due to decreased electron density. The effect is most pronounced for the carbons directly attached to or in close proximity to the substituent.
Unambiguous Spectral Assignment using 2D NMR
For complex substituted 3-phenyl-1H-indoles, 1D NMR spectra may not be sufficient for complete and unambiguous assignment due to signal overlap. In such cases, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connectivity of protons in the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and linking different spin systems.
Logical Workflow for Synthesis and Spectral Assignment
The following diagram illustrates the logical workflow from the synthesis of substituted 3-phenyl-1H-indoles to their complete NMR spectral assignment.
References
Application Note: High-Resolution Mass Spectrometry for the Comprehensive Analysis of Novel 3-Phenyl-1H-indole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] As new derivatives are synthesized to optimize therapeutic efficacy, rapid and unambiguous characterization is paramount. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has become an indispensable tool for both the qualitative and quantitative analysis of these novel chemical entities.[4][5] HRMS provides high mass accuracy and resolution, enabling the confident determination of elemental composition and structural elucidation through fragmentation analysis.[6] This application note details a robust LC-HRMS method for the comprehensive analysis of a novel this compound derivative.
Experimental Workflow
The overall workflow for the analysis involves sample preparation, separation by liquid chromatography, detection and fragmentation by high-resolution mass spectrometry, and subsequent data processing for qualitative and quantitative assessment.
Caption: General workflow for LC-HRMS analysis of small molecules.
Protocols
Standard and Sample Preparation Protocol
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the novel this compound derivative and dissolve it in 1.0 mL of methanol or a suitable solvent.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with 50:50 methanol:water (v/v) to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Sample Preparation: For samples from biological matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary. For purity analysis, dissolve the synthesized compound in the working diluent to a final concentration within the calibration range.
-
Final Dilution: Prior to injection, dilute all samples and standards with the initial mobile phase if necessary and vortex thoroughly.
LC-HRMS Data Acquisition Protocol
-
Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Quadrupole-Orbitrap).[6]
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
HRMS Method:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[7]
-
Scan Mode: Full scan followed by data-dependent MS/MS (dd-MS²).
-
Full Scan Resolution: 70,000.
-
Full Scan Range: m/z 100-1000.
-
dd-MS² Resolution: 17,500.
-
Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, 40.
-
Internal Calibration: Use of an internal calibrant for real-time mass accuracy correction.
-
Results and Discussion
Qualitative Analysis: Accurate Mass and Structural Confirmation
The primary objective of the qualitative analysis is to confirm the elemental composition and identity of the synthesized compound. High-resolution full scan data provides accurate mass measurements, typically with an error of less than 5 ppm, which is crucial for determining the correct elemental formula.[5]
Table 1: Accurate Mass Measurement Data for a Novel Derivative
| Compound Name | Elemental Formula | Theoretical m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Error (ppm) |
|---|
| 5-fluoro-3-(4-methoxyphenyl)-1H-indole | C₁₅H₁₃FNO | 242.0976 | 242.0972 | -1.65 |
The data-dependent MS/MS scans trigger fragmentation of the most intense ions from the full scan, providing structural information. The fragmentation pattern is characteristic of the molecule's structure. For 3-phenyl-1H-indoles, common fragmentation pathways involve cleavages around the indole core and the phenyl substituent.[8][9]
Caption: Representative fragmentation of a this compound derivative.
Quantitative Analysis
HRMS is also a powerful tool for quantitative analysis, offering comparable sensitivity and linearity to traditional triple quadrupole methods.[4][5] By extracting the ion chromatogram of the compound of interest using a narrow mass window (e.g., +/- 5 ppm), high selectivity is achieved, minimizing interference from matrix components.
Table 2: Hypothetical Quantitative Performance Data
| Parameter | Result |
|---|---|
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (%Bias) | ± 15% |
Conclusion
This application note demonstrates a comprehensive LC-HRMS method for the characterization of novel this compound derivatives. The protocol provides a robust framework for obtaining high-quality data for both qualitative and quantitative purposes. The high mass accuracy of the full scan MS enables confident elemental composition determination, while the dd-MS² fragmentation data confirms the molecular structure. This powerful analytical technique is ideally suited to support the rapid pace of modern drug discovery and development by providing fast and reliable characterization of novel chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. bioengineer.org [bioengineer.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 9. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antimalarial Agents from 2,3-Disubstituted Indole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification, synthesis, and evaluation of 2,3-disubstituted indole scaffolds as potential antimalarial agents. The following sections detail the background, relevant signaling pathways, experimental procedures, and data presentation for researchers in the field of antimalarial drug discovery.
Introduction
Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the urgent development of new antimalarial agents with novel mechanisms of action. The indole nucleus, particularly 2,3-disubstituted scaffolds, has emerged as a "privileged" structure in medicinal chemistry due to its presence in numerous natural and synthetic bioactive compounds.[1] Many indole derivatives have demonstrated potent in vitro and in vivo activity against both drug-sensitive and drug-resistant malaria parasites, making this scaffold a promising starting point for novel antimalarial drug development.[1]
Key Mechanisms of Action
Indole-based antimalarial compounds have been shown to act via multiple mechanisms, with two of the most prominent being the inhibition of hemozoin formation and the disruption of ion homeostasis through the inhibition of the P. falciparum ATPase4 (PfATP4).[2][3]
Hemozoin Formation Inhibition
During its intraerythrocytic stage, the malaria parasite digests large quantities of host hemoglobin in its digestive vacuole, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble, inert crystal called hemozoin.[4] Several indole-based compounds, like the natural alkaloid cryptolepine, are believed to interfere with this process.[5] By inhibiting hemozoin formation, these compounds lead to an accumulation of toxic free heme, which induces oxidative stress and parasite death.[4]
PfATP4 Inhibition and Disruption of Ion Homeostasis
PfATP4 is a P-type cation-transporter ATPase located on the plasma membrane of the parasite.[6] It is crucial for maintaining a low cytosolic sodium ion (Na+) concentration by functioning as a Na+ efflux pump.[7] A promising class of 2,3-disubstituted indoles, the spiroindolones (e.g., cipargamin), selectively inhibit PfATP4.[6] Inhibition of PfATP4 leads to a rapid influx of Na+, causing a disruption of the parasite's internal ion and pH balance, cellular swelling, and ultimately, parasite death.[3][8] This novel mechanism of action is effective against chloroquine-resistant strains of P. falciparum.[3][7]
Data Presentation: In Vitro and In Vivo Activity of 2,3-Disubstituted Indole Derivatives
The following tables summarize the biological activity of representative 2,3-disubstituted indole derivatives against P. falciparum and in cytotoxicity assays.
Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of Selected 2,3-Disubstituted Indole Analogs
| Compound ID | Scaffold Type | P. falciparum Strain | IC50 (µM) | Cytotoxicity (CC50 in µM) on HepG2 cells | Selectivity Index (SI = CC50/IC50) |
| Cipargamin (KAE609) | Spiroindolone | 3D7 (sensitive) | 0.001 | > 10 | > 10000 |
| Dd2 (resistant) | 0.002 | > 10 | > 5000 | ||
| Indole-2-carboxamide 6x | Indole-2-carboxamide | 3D7 (sensitive) | ~ 0.3 | > 30 | > 100 |
| Pyrido[3,2-b]indole 12g | Pyrido[3,2-b]indole | Chloroquine-sensitive | 0.050 | Not Reported | Not Reported |
| Chloroquine-resistant | 0.038 | Not Reported | Not Reported | ||
| Indole-3-glyoxyl tyrosine derivative | Indole-3-glyoxyl | Not Specified | >85% inhibition at tested conc. | Low cytotoxicity | Not Applicable |
| Bisindolylcyclobutenedione 81 | Bisindole | Not Specified | 0.69 | > 178 (on a human cell line) | 259 |
Note: Data is compiled from multiple sources for illustrative purposes.[6][9][10][11] Direct comparison between compounds should be made with caution due to variations in experimental conditions.
Table 2: In Vivo Efficacy of Selected Indole Derivatives in Murine Malaria Models
| Compound ID | Murine Model | Route of Administration | ED50 (mg/kg) |
| Pyrido[3,2-b]indole 12g | Plasmodium vinckei infected mice | Intraperitoneal | 22 |
| Oral | 26 |
Note: ED50 (Effective Dose 50) is the dose required to suppress parasitemia by 50%.[9]
Experimental Protocols
This section provides detailed protocols for the synthesis and biological evaluation of 2,3-disubstituted indole derivatives.
Protocol 1: General Synthesis of 2,3-Disubstituted Indoles via Fischer Indole Synthesis
This protocol describes a classic method for synthesizing indole scaffolds.
Materials:
-
Substituted phenylhydrazine
-
Appropriate ketone or aldehyde
-
Catalyst (e.g., zinc chloride, polyphosphoric acid, or Brønsted acids)
-
Solvent (e.g., ethanol, acetic acid, toluene)
-
Standard laboratory glassware for organic synthesis
-
Purification supplies (silica gel for column chromatography, TLC plates, recrystallization solvents)
Procedure:
-
Formation of Phenylhydrazone:
-
Dissolve the substituted phenylhydrazine (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add the ketone or aldehyde (1 equivalent) to the solution.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
The phenylhydrazone product often precipitates and can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
-
Indolization (Cyclization):
-
Mix the crude or purified phenylhydrazone with a catalyst (e.g., 2-4 equivalents of polyphosphoric acid or a catalytic amount of zinc chloride).
-
Heat the mixture, often to high temperatures (100-200 °C), depending on the substrate and catalyst. The reaction can be performed with or without a high-boiling point solvent like toluene.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench by carefully adding it to ice water or a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst.
-
Extract the crude product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude indole derivative using silica gel column chromatography, eluting with a suitable solvent system (e.g., hexanes/ethyl acetate gradient).
-
Further purification can be achieved by recrystallization if the product is a solid.
-
Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.
-
Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay measures parasite DNA content as an indicator of parasite growth.[12]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and supplemented with human serum or Albumax I)
-
Human red blood cells (RBCs)
-
96-well black, clear-bottom microplates
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (containing saponin, Triton X-100, and EDTA)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Plate Preparation:
-
Prepare serial dilutions of the test compounds in complete medium in a separate 96-well plate. The final DMSO concentration should be ≤ 0.5%.
-
Add 100 µL of the compound dilutions to the assay plate. Include wells for positive control (e.g., chloroquine) and negative control (medium with DMSO).
-
-
Parasite Culture Preparation:
-
Prepare a parasite culture with 2% hematocrit and 1% parasitemia (ring stage) in complete medium.
-
-
Incubation:
-
Add 100 µL of the parasite culture to each well of the assay plate.
-
Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.
-
-
Lysis and Staining:
-
Prepare the SYBR Green I working solution by diluting the stock 5,000-fold in lysis buffer (e.g., 2 µL of stock in 10 mL of lysis buffer).
-
Carefully remove 100 µL of the culture medium from each well.
-
Add 100 µL of the SYBR Green I/lysis buffer solution to each well.
-
Mix gently and incubate the plates in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of each well using a plate reader.
-
Subtract the background fluorescence from uninfected RBC control wells.
-
Calculate the percentage of growth inhibition relative to the drug-free control wells.
-
Determine the IC50 value (the concentration of compound that inhibits parasite growth by 50%) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay on HepG2 Cells)
This assay assesses the effect of compounds on the viability of human liver carcinoma cells (HepG2) as a measure of general cytotoxicity.[12][13]
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well clear, flat-bottom microplates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Absorbance microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in complete medium.
-
Seed 100 µL of the cell suspension (e.g., 1 x 10⁴ cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control wells.
-
Determine the CC50 value (the concentration of compound that reduces cell viability by 50%) by plotting viability against the log of the compound concentration.
-
Protocol 4: Hemozoin Inhibition Assay (Detergent-based)
This in vitro assay assesses the ability of compounds to inhibit the formation of β-hematin (synthetic hemozoin).[14]
Materials:
-
Hemin chloride
-
NaOH solution (0.1 M)
-
Glacial acetic acid
-
Detergent solution (e.g., Tween 20 or SDS solution)
-
96-well microplate
-
Plate shaker
-
Centrifuge with a plate rotor
-
Pyridine solution
-
UV-Vis microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add 50 µL of hemin solution (prepared in 0.1 M NaOH).
-
Add 25 µL of the test compound at various concentrations (dissolved in DMSO and diluted in water).
-
Add 25 µL of the detergent solution to initiate the reaction.
-
Finally, add 50 µL of glacial acetic acid to bring the pH to ~4.8.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours with gentle shaking to promote β-hematin formation.
-
-
Washing and Detection:
-
Centrifuge the plate to pellet the β-hematin crystals.
-
Carefully remove the supernatant.
-
Wash the pellet with DMSO to remove any unreacted monomeric heme. Repeat the centrifugation and supernatant removal.
-
Add a known concentration of NaOH to dissolve the β-hematin pellet.
-
Transfer the dissolved β-hematin to a new plate and add a pyridine solution to form a complex.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the pyridine-heme complex (around 405 nm).
-
Calculate the percentage of hemozoin inhibition compared to the no-drug control.
-
Determine the IC50 value for hemozoin inhibition.
-
Visualizations
The following diagrams illustrate key workflows and pathways in the development of indole-based antimalarial agents.
References
- 1. A Novel Flow Cytometric Hemozoin Detection Assay for Real-Time Sensitivity Testing of Plasmodium falciparum | PLOS One [journals.plos.org]
- 2. reframeDB [reframedb.org]
- 3. researchgate.net [researchgate.net]
- 4. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. malariaworld.org [malariaworld.org]
- 8. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Pyrido [3,2-b]indol-4-yl-amines--synthesis and investigation of activity against malaria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
- 14. β-Hematin inhibition, parasite culturing and cellular heme measurements [bio-protocol.org]
Troubleshooting & Optimization
Improving yields in the Fischer indole synthesis of substituted indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for the Fischer indole synthesis of substituted indoles.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a very low yield. What are the common causes?
Low yields in the Fischer indole synthesis can be attributed to several factors. The reaction is known to be sensitive to the electronic properties of substituents on both the phenylhydrazine and the carbonyl compound.[1] For instance, electron-donating groups on the carbonyl component may promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[1] Additionally, suboptimal reaction conditions, such as temperature and acid strength, can significantly decrease the yield.[1] The formation of byproducts from reactions like aldol condensation can also consume starting materials, thereby lowering the yield of the desired indole.[2]
Q2: I am not getting any product, and my starting materials are consumed. What could be the issue?
The complete failure of the Fischer indole synthesis can happen, especially with particular substitution patterns. The synthesis of C3-N-substituted indoles, for example, is notoriously challenging with this method.[2] Highly electron-rich phenylhydrazines or the presence of electron-donating groups on the carbonyl substrate can favor N-N bond cleavage to such an extent that no indole is formed.[2] In other cases, the hydrazone intermediate may be unstable under the reaction conditions, or the indole product itself could be susceptible to degradation or polymerization in the presence of strong acid.[2]
Q3: How do electron-withdrawing and electron-donating substituents on the phenylhydrazine ring affect the reaction?
The electronic nature of substituents on the phenylhydrazine ring significantly influences the reaction rate. Electron-donating groups on the ring increase the electron density of the aniline, which accelerates the rate-determining[3][3]-sigmatropic rearrangement step.[4] Conversely, electron-withdrawing groups decrease the electron density, which hinders this key step and can lead to lower yields or even prevent the reaction from occurring in extreme cases.[4]
Q4: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
Controlling regioselectivity with unsymmetrical ketones is a known challenge in the Fischer indole synthesis and is influenced by factors such as the acidity of the medium and steric effects.[2] The choice and concentration of the acid catalyst can play a crucial role in determining the product ratio.[2] For instance, with methyl ethyl ketone, weaker acids often favor the kinetic product, which is derived from the more substituted enamine, while stronger acids may lead to the thermodynamic product.[2] The introduction of bulky substituents on either the ketone or the phenylhydrazine can also direct the cyclization to the less sterically hindered position.[4]
Q5: Can the parent, unsubstituted indole be synthesized using the Fischer method?
Direct synthesis of the parent indole using acetaldehyde is often problematic and can fail under standard reaction conditions.[3] A common and more successful alternative is to use pyruvic acid as the carbonyl compound, which results in the formation of indole-2-carboxylic acid. This intermediate can then be decarboxylated by heating to yield the parent indole.[3]
Troubleshooting Guides
Problem: Low to No Product Formation
| Possible Cause | Troubleshooting Steps |
| N-N Bond Cleavage Side Reaction | This is a common issue with electron-donating groups on the carbonyl substrate. Consider using a milder acid catalyst (e.g., acetic acid instead of polyphosphoric acid) or conducting the reaction at a lower temperature.[1] |
| Unstable Hydrazone Intermediate | Some hydrazone intermediates can decompose under strongly acidic conditions. Try forming the hydrazone in situ under milder conditions before proceeding with the cyclization step.[1] |
| Decomposition of Product | The desired indole product may be sensitive to the strong acid used for cyclization. Neutralize the acid as soon as the reaction is complete during the workup.[1] |
| Incorrect Reaction Conditions | The Fischer indole synthesis is highly sensitive to temperature and acid strength.[1] It is advisable to perform small-scale optimization experiments to determine the ideal conditions for your specific substrates. |
| Impure Starting Materials | Impurities in the phenylhydrazine or carbonyl compound can inhibit the reaction. Ensure the purity of your starting materials through appropriate purification methods like recrystallization or distillation.[5] |
| Oxidative Side Reactions | Indoles can be prone to oxidation, leading to the formation of colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative decomposition.[2] |
Data Presentation
Table 1: Effect of Different Acid Catalysts on the Synthesis of 2-Phenylindole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZnCl₂ | None | 170 | 0.5 | 68 |
| PPA | None | 150-160 | 0.25 | 78 |
| H₂SO₄ | Acetic Acid | Reflux | 2 | 55 |
| p-TSA | Toluene | Reflux | 8 | 72 |
| Eaton's Reagent | None | 170 | 0.17 | 92 |
Data compiled from multiple sources for the reaction of acetophenone and phenylhydrazine.[5][6][7]
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
| Synthesis | Reactants | Heating Method | Catalyst/Reagent | Solvent | Time | Temperature | Yield (%) |
| Fischer Indole | Phenylhydrazine, Propiophenone | Conventional | Acetic Acid | Acetic Acid | 8 hours | Reflux | 75 |
| Fischer Indole | Phenylhydrazine, Propiophenone | Microwave | Eaton's Reagent | None | 10 min | 170°C | 92 |
| Fischer Indole | Phenylhydrazine, Cyclohexanone | Conventional | Zinc Chloride | None | - | - | 76 |
| Fischer Indole | Phenylhydrazine, Cyclohexanone | Microwave | p-TSA | None | 3 min | - | 91 |
Data adapted from various studies comparing heating methods.[6][7][8]
Table 3: Yields of Solvent-Free Fischer Indole Synthesis with Various Ketones
| Ketone | Product | Yield (%) |
| Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 94 |
| Cyclopentanone | 1,2-Cyclopentenoindole | 91 |
| Acetophenone | 2-Phenylindole | 82 |
Using p-Toluenesulfonic Acid as a catalyst.[2]
Experimental Protocols
Protocol 1: Conventional Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA)
This protocol describes a classic Fischer indole synthesis using a Brønsted acid catalyst.[3]
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.0 eq)
-
Polyphosphoric Acid (PPA) (approximately 10 times the weight of phenylhydrazine)
-
Ethanol
-
Ice water
-
10% Sodium hydroxide solution
Procedure:
-
In a round-bottom flask, combine phenylhydrazine and acetophenone.
-
Gently heat the mixture (e.g., in a water bath at 60 °C) for 30 minutes to form the phenylhydrazone.
-
In a separate flask, preheat the PPA to approximately 100 °C.
-
Carefully add the phenylhydrazone to the hot PPA with vigorous stirring.
-
Heat the reaction mixture to 150-160 °C for 10-15 minutes. The mixture will darken in color.
-
Allow the reaction to cool to about 100 °C and then pour it onto crushed ice with stirring to precipitate the product.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.
Protocol 2: Microwave-Assisted Synthesis of 2-Phenylindole
This protocol utilizes microwave irradiation to significantly reduce reaction time.[9]
Materials:
-
Phenylhydrazine (1.0 mmol, 108 mg)
-
Propiophenone (1.0 mmol, 134 mg)
-
Eaton's Reagent (1:10 w/w mixture of Phosphorus pentoxide in methanesulfonic acid, 2 mL)
-
10 mL microwave vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenylhydrazine and propiophenone.
-
Carefully add Eaton's Reagent (2 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylindole.
Visualizations
References
Technical Support Center: Overcoming Poor Regioselectivity in the Functionalization of the Indole Ring
Welcome to the technical support center for indole functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in indole functionalization so challenging?
The indole ring possesses multiple C-H bonds with varying degrees of reactivity, making site-selective functionalization a significant challenge.[1][2] The pyrrole ring (C2 and C3 positions) is inherently more electron-rich and nucleophilic than the benzene core (C4, C5, C6, and C7 positions), leading to preferential reactions at C3.[3][4][5] Functionalizing the benzenoid moiety is considerably more difficult due to the quasi-equivalent reactivity of its C-H bonds.[4][5][6]
Q2: My reaction is producing a mixture of isomers. How can I improve regioselectivity?
A lack of regioselectivity is a common problem. The primary strategy to overcome this is the use of a directing group (DG).[1][2][3] A DG is a chemical moiety temporarily installed on the indole substrate to direct the reaction to a specific C-H bond.[3]
Key approaches include:
-
N-Protecting/Directing Groups: Attaching a group to the indole nitrogen can direct functionalization to the C2 or C7 positions.[3]
-
C3-Substituent as a Directing Group: An existing substituent at the C3 position, such as a pivaloyl group, can direct reactions to the C2 or C4 positions through chelation with a metal catalyst.[1][3][6]
-
Catalyst and Ligand Control: In transition-metal-catalyzed reactions, the choice of catalyst and ligands can influence the regioselectivity-determining step, enabling selective functionalization.[7][8][9][10][11] For instance, a switch from C2 to C3 arylation of N-(phenylsulfonyl)indoles can be achieved by adding specific ligands to a "ligand-free" palladium catalyst system.[7]
Q3: How do I choose the right directing group for my desired position?
The choice of directing group is critical and depends on the target position.[3]
| Target Position | Common Directing Groups | Catalyst System (Example) |
| C2 | N-pyrimidyl (Pym), N-2-pyridylsulfonyl | Palladium or Rhodium |
| C4 | C3-pivaloyl, C3-amide | Palladium |
| C5 | C3-pivaloyl | Copper |
| C6 | N-P(O)tBu₂ | Copper |
| C7 | N-P(O)tBu₂, N-pivaloyl | Palladium |
This table is a general guide. Optimal conditions may vary based on the specific substrate and reaction.
Q4: I'm observing N-functionalization instead of C-H functionalization. How can I prevent this?
Undesired N-functionalization, such as N-acylation during Friedel-Crafts reactions, can occur with highly electrophilic reagents.[3]
Troubleshooting steps:
-
Protect the Indole Nitrogen: Introducing a protecting group on the indole nitrogen is the most common strategy to prevent N-functionalization.[12] The choice of protecting group can also influence regioselectivity at other positions.
-
Use Milder Reagents: Consider using less reactive acylating agents, such as acid anhydrides with a catalytic amount of a metal triflate, which often favor C3-acylation.[3]
-
Catalyst Selection: Certain catalysts may inherently promote N-alkylation or N-acylation. Screening different catalysts can help identify conditions that favor C-H functionalization.
Troubleshooting Guides
Problem 1: Poor C2/C3 Selectivity in Transition Metal-Catalyzed Reactions
Symptoms: Your reaction yields a mixture of C2 and C3-functionalized products, with neither being the major isomer in a reproducible manner.
Possible Causes & Solutions:
| Cause | Solution |
| Inherently low selectivity of the catalytic system. | The choice of ligand can switch the regioselectivity-determining step. For example, in the palladium-catalyzed oxidative Heck reaction of indoles, sulfoxide-2-hydroxypyridine (SOHP) ligands have been developed to achieve both C3- and C2-selectivity.[9][10][11] |
| Reaction proceeds through a migration mechanism. | In some cases, initial functionalization at C3 is followed by a 1,2-migration to the C2 position.[13] Modifying reaction temperature or time may help to isolate the C3 product before migration occurs. |
| Steric hindrance at the C3 position is insufficient. | If the C3 position is blocked to achieve C2 functionalization, ensure the blocking group is sufficiently bulky to prevent any reaction at C3. |
Experimental Workflow for Optimizing C2/C3 Selectivity:
References
- 1. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. jiaolei.group [jiaolei.group]
- 12. researchgate.net [researchgate.net]
- 13. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing catalyst loading for Suzuki coupling in 3-Phenyl-1H-indole synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading for the Suzuki-Miyaura cross-coupling synthesis of 3-Phenyl-1H-indole.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound via Suzuki coupling, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields in the Suzuki coupling for this compound synthesis can stem from several factors. Common culprits include catalyst deactivation, suboptimal reaction conditions, and the inherent reactivity of the indole nucleus. The nitrogen atom in the indole ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Additionally, issues with the quality of reagents, such as the presence of impurities or moisture, can significantly hamper the reaction's efficiency.
Question 2: I am observing a significant amount of starting material (e.g., 3-bromo-1H-indole) remaining, even after extended reaction times. What should I do?
Answer: Incomplete conversion is a common problem and can be addressed by several strategies:
-
Increase Catalyst Loading: Gradually increase the palladium catalyst loading. While higher loadings can improve conversion, they also increase costs and the potential for side reactions.
-
Screen Different Catalysts and Ligands: The choice of palladium source and ligand is critical. For sterically hindered substrates or less reactive aryl chlorides, bulky and electron-rich phosphine ligands like those from the Buchwald family (e.g., SPhos, XPhos) can be highly effective.[2][3]
-
Elevate the Reaction Temperature: Increasing the temperature can often drive the reaction to completion. However, be mindful of potential decomposition of starting materials or products at excessively high temperatures.
-
Optimize the Base: The choice and stoichiometry of the base are crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective, but screening different bases is recommended as the optimal choice can be substrate-dependent.
Question 3: My reaction is producing a significant amount of homocoupled product (biphenyl) from the phenylboronic acid. How can I minimize this side reaction?
Answer: Homocoupling of the boronic acid is often promoted by the presence of oxygen. To minimize this, ensure that the reaction mixture is thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. Using a precise stoichiometry of the boronic acid (e.g., 1.1-1.2 equivalents) can also help reduce homocoupling.
Question 4: I am observing debromination of my 3-bromo-1H-indole starting material. What is the cause and how can it be prevented?
Answer: Debromination is a known side reaction in Suzuki couplings and is often attributed to the presence of water or other protic sources. Using anhydrous solvents and ensuring all reagents are dry can help mitigate this issue. Additionally, the choice of base can influence the extent of debromination.
Question 5: How do I know if my palladium catalyst is deactivated, and what can I do about it?
Answer: Catalyst deactivation can be indicated by a stalled reaction or the formation of palladium black (colloidal palladium). Deactivation can be caused by impurities in the starting materials, such as sulfur compounds, which can poison the catalyst.[4] Using high-purity reagents and ensuring an inert atmosphere can help prevent deactivation. If deactivation is suspected, adding a fresh portion of the catalyst may restart the reaction. For N-heterocyclic substrates like indole, the nitrogen atom can bind to the palladium center, leading to inhibition.[1] The use of bulky ligands can sometimes mitigate this by sterically hindering the coordination of the heterocycle to the metal.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data for optimizing the Suzuki coupling synthesis of this compound.
Table 1: Effect of Palladium Catalyst Loading on Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂/dppm | 5 | LiOH·H₂O | H₂O | 110 | 77 |
| 2 | Pd(dppf)Cl₂ | 3 | K₂CO₃ | DME | 80-100 | High |
| 3 | Pd(PPh₃)₄ | 3 | Na₂CO₃ | H₂O | 120 (Microwave) | Good |
| 4 | Palladacycle | 0.04 | Na₂CO₃ | H₂O | Ambient | High |
Data compiled from multiple sources for indole and related heterocycle syntheses.[5][6]
Table 2: Screening of Palladium Catalysts for Indazole Synthesis (A Model for Indole)
| Entry | Pd Catalyst | Reaction Time | Yield (%) |
| 1 | Pd(PPh₃)₄ | 4 h | 22 |
| 2 | Pd(PPh₃)₂Cl₂ | 4 h | 35 |
| 3 | Pd(PCy₃)₂ | 3 h | 67 |
| 4 | Pd(dppf)Cl₂ | 2 h | 92 |
Adapted from a study on a related N-heterocycle, demonstrating the significant impact of catalyst choice.[7]
Table 3: Ligand-to-Palladium Ratio Considerations
| Ligand:Pd Ratio | Observation | Recommendation |
| 1:1 to 1.2:1 | Generally optimal for monodentate ligands. | Start with a 1.1:1 ratio and optimize if necessary. |
| >2:1 | An excess of ligand can sometimes inhibit the reaction by forming stable, less reactive palladium complexes. | Avoid large excesses of ligand unless specific literature for your system suggests otherwise. |
| <1:1 | Insufficient ligand can lead to the formation of palladium black and catalyst deactivation. | Ensure complete transfer of the ligand during reaction setup. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates and reaction scales.
Materials:
-
3-Bromo-1H-indole
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or DME)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-1H-indole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL) via syringe.[8]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.[5]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Common side products in the synthesis of 3-Phenyl-1H-indole and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Phenyl-1H-indole. It is intended for researchers, scientists, and drug development professionals to help identify and prevent the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: I am performing a Fischer indole synthesis to produce this compound and I'm observing a significant amount of dark, insoluble tar. What is causing this and how can I prevent it?
A1: The formation of tar and polymeric byproducts is a common issue in the Fischer indole synthesis, largely due to the strongly acidic and often high-temperature conditions.[1] Polymerization can be initiated by the protonation of the indole product at the C3 position, which generates a reactive indoleninium cation that can attack another indole molecule.
Prevention Strategies:
-
Optimize Acid Catalyst: The choice of acid is critical. A catalyst that is too strong can promote polymerization. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1]
-
Control Temperature: High temperatures accelerate tar formation. It is advisable to start with milder conditions and gradually increase the temperature only as needed to drive the reaction to completion.[1]
-
Solvent-Free Conditions: In some cases, solvent-free reactions, either through thermal means or mechanochemical methods like ball milling, can reduce side reactions by ensuring intimate contact between reactants and limiting degradation pathways in solution.
Q2: My Fischer indole synthesis is resulting in a low yield and I suspect N-N bond cleavage. How can I confirm this and what can I do to prevent it?
A2: N-N bond cleavage is a known competing side reaction in the Fischer indole synthesis, especially when the hydrazone intermediate is substituted with electron-donating groups.[2] This cleavage precludes the necessary[3][3]-sigmatropic rearrangement required for indole formation and often results in side products like aniline.[2]
Prevention Strategies:
-
Use of Lewis Acids: Switching from a Brønsted acid to a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂), can favor the desired cyclization over N-N bond cleavage.[4]
-
Milder Reaction Conditions: Employing lower temperatures and carefully selecting a milder acid catalyst can also help to suppress this side reaction.
Q3: In my Bischler-Möhlau synthesis of this compound, I am isolating the 2-Phenyl-1H-indole isomer as a major byproduct. Why is this happening and how can I improve the regioselectivity?
A3: The Bischler-Möhlau synthesis is known for its often unpredictable regioselectivity and can produce both 2-aryl and 3-aryl indoles.[5] The formation of the 2-phenyl isomer occurs through a competing mechanistic pathway that is often favored, especially when an excess of aniline is used.[5]
Prevention Strategies:
-
Milder Reaction Conditions: The harsh conditions typically employed in the classical Bischler-Möhlau synthesis can lead to rearrangements and a mixture of products.[1] Milder methods, such as using lithium bromide as a catalyst or employing microwave irradiation, have been developed to improve yields and regioselectivity.[1]
-
Substrate Modification: The substitution pattern on both the α-bromo-acetophenone and the aniline can influence the regiochemical outcome. While this may require a redesign of the synthetic route, it can be a powerful tool for controlling selectivity.
Q4: I am using a palladium-catalyzed direct arylation to synthesize this compound, but I am getting a mixture of C2- and C3-arylated products. How can I selectively obtain the C3 isomer?
A4: Regioselectivity in palladium-catalyzed direct arylation of indoles is a significant challenge, with both C2 and C3 isomers being possible products. The outcome is often dependent on the specific ligand, base, and solvent system used.[6]
Prevention Strategies for C2-Isomer Formation:
-
Ligand Selection: The choice of ligand is crucial for directing the arylation to the C3 position. For instance, the use of a dihydroxyterphenylphosphine (DHTP) ligand with a palladium catalyst has been shown to selectively produce C3-arylated indoles.[5]
-
Base and Solvent Optimization: The nature of the base and solvent can influence the regioselectivity. For example, in some systems, a switch from C2 to C3 arylation can be achieved by changing the magnesium base.[6]
Q5: During my palladium-catalyzed arylation, I am observing N-arylation and diarylation as side products. How can these be minimized?
A5: N-arylation and diarylation are common side reactions in palladium-catalyzed indole synthesis. N-arylation competes with C-arylation, while diarylation can occur if the mono-arylated product is still reactive under the reaction conditions.
Prevention Strategies:
-
Ligand and Base Selection: Bulky, electron-rich phosphine ligands in combination with specific bases like NaOt-Bu can favor N-arylation, so avoiding these conditions can help minimize this side product if C-arylation is desired.[7] Conversely, careful selection of ligands and bases can be used to selectively achieve N-arylation if that is the desired product.
-
Control of Stoichiometry: Using a slight excess of the indole relative to the aryl halide can help to minimize diarylation.
-
Reaction Time and Temperature: Monitoring the reaction closely and stopping it once the desired mono-arylated product is formed can prevent over-reaction to the diarylated product. Lowering the reaction temperature may also help to improve selectivity.
Troubleshooting Guides
Fischer Indole Synthesis: Minimizing Tar Formation
| Symptom | Possible Cause | Suggested Action | Expected Outcome |
| Dark, insoluble material in the reaction mixture. | Polymerization of the indole product. | Switch from a strong Brønsted acid (e.g., H₂SO₄) to a milder Lewis acid (e.g., ZnCl₂). | Reduced tar formation and a cleaner reaction profile. |
| Low yield and difficult purification. | High reaction temperature. | Reduce the reaction temperature and increase the reaction time. | Slower reaction rate but higher purity and yield of the desired product. |
| Reaction is sluggish at lower temperatures. | Inappropriate acid catalyst. | Screen a variety of acid catalysts, including polyphosphoric acid (PPA). | Identification of an optimal catalyst that promotes the desired reaction without excessive side product formation. |
Bischler-Möhlau Synthesis: Improving Regioselectivity
| Symptom | Possible Cause | Suggested Action | Expected Outcome |
| Significant formation of 2-Phenyl-1H-indole. | Harsh reaction conditions favoring the 2-aryl isomer pathway. | Employ microwave-assisted heating instead of conventional heating. | Shorter reaction times and potentially improved selectivity for the 3-phenyl isomer. |
| Low overall yield and multiple unidentified byproducts. | Decomposition of starting materials and products. | Use a milder catalyst system, such as lithium bromide. | Increased yield of the desired indole and a reduction in decomposition products. |
Palladium-Catalyzed Direct Arylation: Controlling Regioselectivity
| Symptom | Possible Cause | Suggested Action | Expected Outcome |
| Mixture of C2- and C3-phenylated indoles. | Non-optimal ligand for C3-selectivity. | Use a specialized ligand system, such as a palladium-dihydroxyterphenylphosphine (DHTP) catalyst.[5] | High selectivity for this compound. |
| Formation of N-phenylindole. | Reaction conditions favor N-arylation. | Screen different bases and solvents. Avoid bulky, electron-rich phosphine ligands if N-arylation is not desired. | Increased selectivity for C-arylation over N-arylation. |
| Presence of diphenyl-indole byproduct. | Over-arylation of the product. | Use a slight excess of indole and monitor the reaction closely to stop it before significant diarylation occurs. | Minimization of the diarylated side product. |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Fischer Indole Synthesis to Minimize N-N Cleavage
This protocol utilizes zinc chloride as a Lewis acid catalyst to favor the cyclization pathway over the N-N bond cleavage that can be problematic with strong Brønsted acids.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Zinc chloride (anhydrous)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol. Add acetophenone (1 equivalent) dropwise with stirring. Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes. Cool the reaction mixture in an ice bath to precipitate the phenylhydrazone. Filter the solid and wash with cold ethanol.
-
Indolization: To a clean, dry flask, add the prepared phenylhydrazone and anhydrous zinc chloride (1.5 equivalents). Heat the mixture to 170-180°C for 30 minutes.
-
Work-up: Cool the reaction mixture and add a 1:1 mixture of water and concentrated hydrochloric acid. Heat the mixture to boiling, then cool and filter.
-
Purification: Basify the filtrate with sodium hydroxide solution and extract with ethyl acetate. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization.
Protocol 2: Regioselective C3-Arylation of Indole using a Palladium-DHTP Catalyst
This protocol is adapted from methodologies designed for selective C3-arylation of N-unsubstituted indoles.[5]
Materials:
-
Indole
-
Bromobenzene
-
Pd(OAc)₂
-
Dihydroxyterphenylphosphine (DHTP) ligand
-
LiO-t-Bu
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: In a glovebox, add Pd(OAc)₂ (2 mol %), DHTP ligand (4 mol %), and LiO-t-Bu (2 equivalents) to an oven-dried reaction vessel.
-
Addition of Reactants: Add indole (1 equivalent), bromobenzene (1.2 equivalents), and anhydrous toluene.
-
Reaction: Seal the vessel and heat the mixture at 120°C for 24 hours.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualizations
Caption: Troubleshooting workflow for identifying and preventing common side products.
References
- 1. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
Troubleshooting low solubility of 3-Phenyl-1H-indole derivatives in biological assays
Welcome to the technical support center for researchers utilizing 3-Phenyl-1H-indole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of these compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have such low solubility in aqueous assay buffers?
A1: this compound derivatives are often characterized by high lipophilicity (hydrophobicity) and a rigid, planar structure, which are features that contribute to poor aqueous solubility.[1][2] Modern drug discovery techniques often yield compounds with higher molecular weights and lipophilicity, making solubility a common hurdle.[3][4] Factors like strong crystal lattice energy can also make it difficult for solvent molecules to surround and dissolve the compound.[1]
Q2: I observed precipitation immediately after diluting my DMSO stock solution into my cell culture medium. What is happening?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower.[5][6] The solvent shift from a favorable organic environment to an unfavorable aqueous one causes the compound to rapidly fall out of solution.[7] This is a common issue for hydrophobic compounds.[8]
Q3: My compound solution looks clear initially, but I see a precipitate after incubating it for several hours at 37°C. What could be the cause?
A3: Delayed precipitation can be due to several factors:
-
Temperature Shifts: Moving the compound from room temperature to 37°C can decrease the solubility of some compounds.[9]
-
Metastable Supersaturation: The initial dilution may create a temporary supersaturated state where the concentration is above the thermodynamic solubility limit. Over time, this unstable state resolves through precipitation.[3][10]
-
Compound Instability: The derivative might be degrading over the course of the experiment into less soluble byproducts.[6]
-
Interaction with Media Components: Salts, proteins, or other components in complex media can interact with the compound, reducing its solubility over time.[9]
Q4: What is the maximum concentration of DMSO I should use in my cell-based assay?
A4: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. For most cell-based assays, the recommended maximum concentration is typically ≤0.5%, and for particularly sensitive cell lines, it should be even lower (<0.1%).[6][9] High concentrations of DMSO can also contribute to compound precipitation upon dilution.[2]
Q5: Can additives like detergents or cyclodextrins help improve solubility?
A5: Yes, certain additives can enhance solubility.
-
Detergents: Non-ionic detergents like Tween-20 or Triton X-100 (typically at 0.001% - 0.01%) can help solubilize hydrophobic compounds by forming micelles.[6][11]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule to increase its aqueous solubility.[3][12] It is critical to run controls to ensure that any additive used does not interfere with the assay or affect cell health.[6]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
If you observe immediate cloudiness, crystals, or precipitate when diluting your stock solution into the aqueous assay buffer, follow this guide.
Caption: A step-by-step workflow for troubleshooting immediate compound precipitation.
Issue 2: Delayed Precipitation During Incubation
If your compound solution is initially clear but forms a precipitate over time in the incubator, consider the following causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Shift | Solubility can be temperature-dependent. Moving from room temperature to 37°C can reduce the solubility of some compounds.[9] | Pre-warm all assay components (media, buffers) to the experimental temperature (e.g., 37°C) before adding the compound.[5] |
| pH Shift in Media | Cellular metabolism or the CO₂ environment in an incubator can alter the pH of the medium, affecting the solubility of pH-sensitive compounds.[9] | Ensure your medium is adequately buffered (e.g., with HEPES) for the CO₂ concentration. Test compound solubility at different pH values.[8] |
| Compound Instability | The compound may be degrading over time into byproducts that are less soluble.[6] | Assess the compound's stability in the assay buffer over the experiment's time course. If unstable, consider shorter incubation times or prepare fresh solutions more frequently. |
| Exceeding Thermodynamic Solubility | The initial solution may be a supersaturated, kinetically trapped state that is not stable long-term.[10] | Determine the compound's thermodynamic solubility and ensure the final assay concentration is below this limit. |
Data & Protocols
Table 1: Common Solvents and Formulation Excipients
This table summarizes common solvents and excipients used to improve the solubility of poorly soluble compounds for in vitro assays. Always validate the compatibility of these excipients with your specific assay and cell line.
| Solvent / Excipient | Mechanism of Action | Typical Final Concentration in Assay | Considerations |
| DMSO (Dimethyl Sulfoxide) | Water-miscible organic co-solvent.[12] | < 0.5% (v/v) | Can be toxic to cells at higher concentrations. May cause compound to "crash out" upon aqueous dilution.[2][6] |
| Ethanol | Water-miscible organic co-solvent.[13] | < 1% (v/v) | Generally better tolerated by cells than DMSO, but also has concentration-dependent toxicity. |
| PEG 400 (Polyethylene Glycol 400) | Water-miscible, non-volatile co-solvent.[14] | 1-5% (v/v) | Can be viscous. Generally low toxicity. |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes, increasing aqueous solubility.[3][12] | 1-10 mM | Can sometimes extract cholesterol from cell membranes. Verify assay compatibility. |
| Tween-20 / Triton X-100 | Non-ionic detergents that form micelles to solubilize hydrophobic compounds.[6] | 0.001 - 0.01% (v/v) | Can interfere with some assays or disrupt cell membranes at higher concentrations. |
Protocol: Determining Kinetic Solubility in Assay Buffer
This protocol provides a method to determine the maximum concentration at which a compound remains visibly soluble in your assay buffer under experimental conditions.[6]
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. impactfactor.org [impactfactor.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of 3-Phenyl-1H-indole compounds for in vivo studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance the in vivo stability of 3-Phenyl-1H-indole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the in vivo instability of this compound compounds?
A1: The instability of this compound compounds in vivo is primarily due to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver.[1][2] The indole ring is electron-rich, making it susceptible to oxidative metabolism.[1] Key vulnerabilities include the potential for dehydrogenation at the 3-position and oxidation at various points on the indole or phenyl rings.[1][2][3] Poor aqueous solubility and limited membrane permeability can also contribute to low bioavailability, which is often perceived as instability.[4]
Q2: What are the major metabolic pathways for these compounds?
A2: The primary metabolic pathways involve:
-
Dehydrogenation: Cytochrome P450s can bioactivate 3-alkylindole moieties through dehydrogenation, forming electrophilic 3-methyleneindolenine intermediates.[2][3] These reactive metabolites can bind to nucleophilic residues on proteins and DNA, potentially causing toxicity.[2][3]
-
Oxidation: The indole ring is susceptible to oxidation, particularly at the C3 position.[1]
-
Hydroxylation: Aromatic hydroxylation can occur on both the indole and the phenyl rings.[1][2]
-
N-Dealkylation: If the indole nitrogen is substituted, cleavage of this bond can occur.[2]
Q3: How does metabolic instability affect in vivo study outcomes?
A3: Metabolic instability leads to rapid clearance of the compound from the body, resulting in a short half-life and low systemic exposure. This can diminish the therapeutic efficacy of the compound, as it may not reach its target site in sufficient concentrations or for a sufficient duration.[5] Furthermore, rapid metabolism can lead to high inter-individual variability in plasma concentrations due to differences in metabolic enzyme activity among subjects.[5] The formation of reactive metabolites can also lead to unexpected toxicities.[2][3]
Q4: What is the difference between a microsomal stability assay and a hepatocyte stability assay?
A4:
-
Microsomal Stability Assay: This assay uses subcellular liver fractions (microsomes) that are rich in Phase I metabolic enzymes, such as CYPs.[1] It is a cost-effective, high-throughput method for identifying primary metabolic liabilities early in drug discovery.[1]
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, as well as transporters. It provides a more comprehensive picture of a compound's metabolic fate, including conjugation reactions, and often gives a more accurate prediction of in vivo clearance.
Troubleshooting Guides
Problem 1: My compound shows high clearance and a short half-life in vivo.
| Possible Cause | Troubleshooting Step |
| Rapid Phase I Metabolism | Conduct an in vitro metabolic stability assay with liver microsomes to confirm metabolic liability.[1] Identify the specific metabolic "hotspots" on the molecule through metabolite identification studies (LC-MS/MS).[2][3] |
| Metabolic Switching | If you have already modified a known metabolic hotspot, be aware of "metabolic switching," where metabolism increases at a different site.[5] Re-run metabolite identification to check for new primary metabolites. |
| Rapid Phase II Conjugation | If the compound is stable in microsomes but not in hepatocytes, it may be undergoing rapid conjugation (e.g., glucuronidation), especially if it contains phenolic groups.[5] |
| High Lipophilicity | Highly lipophilic compounds can have high metabolic clearance. Consider modifying the structure to decrease its lipophilicity (LogP).[1] |
Problem 2: My compound has poor bioavailability after oral dosing.
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | Determine the compound's solubility in relevant buffers.[4] Poor solubility can limit absorption. |
| High First-Pass Metabolism | The compound is absorbed but rapidly metabolized in the gut wall or liver before reaching systemic circulation.[5] This is often the case for compounds with high microsomal clearance. |
| Limited Permeability | The compound may not be efficiently transported across the intestinal wall.[4] Assess permeability using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Formulation Issues | The compound may not be adequately dissolved or stable in the dosing vehicle. Consider formulation strategies like using solubility enhancers, creating conjugates with amino acids, or using advanced delivery systems.[4][6] |
Problem 3: I'm observing unexpected toxicity in vivo.
| Possible Cause | Troubleshooting Step |
| Reactive Metabolite Formation | The 3-alkylindole moiety is known to form electrophilic 3-methyleneindolenine intermediates via CYP-mediated dehydrogenation.[2][3] These can cause toxicities through covalent binding to cellular macromolecules.[2] |
| Mechanism-Based Inactivation of CYP Enzymes | The reactive intermediate may also be a mechanism-based inactivator of CYP enzymes (e.g., CYP3A4), leading to potential drug-drug interactions and toxicity.[2][3] |
| Off-Target Pharmacology | The parent compound or a major metabolite may have unintended pharmacological activity. |
Strategies for Enhancing Stability
Improving the in vivo stability of this compound compounds typically involves a combination of structural modification and formulation strategies.
Structural Modification Strategies
The primary goal of structural modification is to block or reduce the rate of metabolism at identified metabolic hotspots without sacrificing the desired biological activity.
| Strategy | Description |
| Introduce Electron-Withdrawing Groups | Adding groups like fluorine or chlorine to the aromatic rings can decrease the electron density, making them less susceptible to oxidative metabolism.[1] |
| Apply Steric Hindrance | Introducing bulky groups near metabolic hotspots can physically block the access of metabolic enzymes.[1] |
| Deuterium Substitution | Replacing hydrogen atoms at metabolically labile positions with deuterium (heavy hydrogen) can slow the rate of metabolism due to the kinetic isotope effect.[1] |
| Bioisosteric Replacement | Replace a metabolically labile group with a more stable bioisostere that preserves the compound's biological activity.[1] |
| Block C3 Position | Since the C3 position can be a site of oxidation and dehydrogenation, structural modifications at or near this position can be effective.[1][2] |
Illustrative Data: Structure-Activity Relationship of 3-Phenyl-1H-indoles
The following table presents data on how different substitutions on the this compound scaffold can affect biological activity (in this case, against M. tuberculosis), illustrating the need to balance stability modifications with maintaining potency.
| Compound | Substitution | MIC (µM) |
| 3a | Unsubstituted | >129.4 |
| 3c | 4-Methoxy on phenyl ring | 28.0 |
| 3i | 5-Methyl on indole ring, 4-Fluoro on phenyl ring | 44.4 |
| 3j | 5-Methyl on indole ring, 4-Trifluoromethyl on phenyl ring | 36.3 |
| Data sourced from an in vitro study on M. tuberculosis H37Rv.[7] |
Diagrams
Workflow for Investigating and Improving In Vivo Stability
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nedmdg.org [nedmdg.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Ambiguous NMR Signals in Complex 3-Phenyl-1H-indole Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the NMR analysis of complex 3-Phenyl-1H-indole analogues.
Troubleshooting Guides
Question: My ¹H NMR spectrum shows a complex and overlapping multiplet in the aromatic region (approx. 7.0-8.5 ppm). How can I begin to assign the individual proton signals?
Answer: Overlapping aromatic signals are a common challenge with this compound analogues due to the presence of two aromatic rings. A systematic approach is crucial for accurate signal assignment.
-
Solvent Effects: A simple first step is to re-acquire the spectrum in a different deuterated solvent.[1] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant shifts (Aromatic Solvent-Induced Shifts - ASIS) compared to solvents like CDCl₃ or DMSO-d₆, often resolving overlapping signals.[1]
-
2D NMR Spectroscopy: If solvent changes are insufficient, 2D NMR techniques are essential.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. It will help you trace the connectivity of protons within the indole ring system (e.g., H-4, H-5, H-6, H-7) and within the phenyl ring.[2][3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It is particularly useful for determining the relative orientation of the phenyl ring with respect to the indole core by observing through-space correlations between protons on the two different rings.
-
Question: The signal for the N-H proton of the indole ring is very broad or has disappeared. What should I do?
Answer: The indole N-H proton is exchangeable, which can lead to peak broadening or its complete disappearance from the spectrum.
-
Deuterium Exchange: To confirm if the signal is from the N-H proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish in intensity.
-
Solvent and Temperature: The chemical shift and appearance of the N-H proton are highly dependent on the solvent and temperature due to varying degrees of hydrogen bonding and exchange rates. Running the experiment at a lower temperature can sometimes sharpen the signal by slowing down the exchange rate.
-
Quadrupolar Broadening: The adjacent nitrogen atom has a quadrupole moment that can contribute to the broadening of the N-H signal.
Question: I am observing more signals in my spectrum than expected for my target molecule. What does this indicate?
Answer: The presence of extra signals can point to several possibilities:
-
Impurities: The most common reason is the presence of impurities. These could be residual solvents from purification (e.g., ethyl acetate, dichloromethane), unreacted starting materials, or reaction byproducts.
-
Rotamers or Tautomers: Complex heterocyclic molecules can sometimes exist as slowly interconverting rotational isomers (rotamers) or tautomers on the NMR timescale, which results in two sets of peaks. Acquiring the spectrum at a higher temperature can sometimes cause these signals to coalesce into a single set of averaged peaks.
Frequently Asked Questions (FAQs)
Q1: How can I definitively assign the carbon signals for the overlapping aromatic carbons in my ¹³C NMR spectrum?
A1: The most effective methods for assigning carbon signals in complex aromatic systems are 2D heteronuclear correlation experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. This is extremely useful for assigning the signals of protonated carbons by spreading the overlapping proton signals out along the carbon chemical shift axis.[2][3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for assigning quaternary (non-protonated) carbons and for piecing together the entire molecular skeleton by observing long-range correlations.[2][3][4]
Q2: What are typical chemical shift ranges for the protons and carbons in this compound?
A2: While the exact chemical shifts are highly dependent on the substitution pattern, some general ranges can be expected. The tables below provide a summary of reported data for unsubstituted this compound.
Q3: Can I use NMR to determine the conformation of my this compound analogue?
A3: Yes, 2D NOESY is a powerful tool for conformational analysis. By observing the Nuclear Overhauser Effect (NOE) between protons on the phenyl ring and protons on the indole ring, you can determine their spatial proximity and thus the preferred rotational conformation of the phenyl group relative to the indole core.
Data Presentation
Table 1: ¹H NMR Data for this compound Analogues (in CDCl₃)
| Proton Position | This compound[5] | 3-(p-Tolyl)-1H-indole[5] | 3-(4-(Trifluoromethyl)phenyl)-1H-indole[5] |
| N-H | 8.20 (bs) | 7.78 (bs) | 8.32 (bs) |
| H-2 | 7.36 (d, J = 2.5 Hz) | 7.09 (d, J = 2.5 Hz) | 7.44 (d, J = 2.6 Hz) |
| H-4 | 7.95 (d, J = 8.0 Hz) | 7.91 (d, J = 7.5 Hz) | 7.98 (d, J = 7.9 Hz) |
| H-5 | 7.16-7.32 (m) | 7.13-7.18 (m) | 7.26-7.35 (m) |
| H-6 | 7.16-7.32 (m) | 7.13-7.18 (m) | 7.26-7.35 (m) |
| H-7 | 7.39-7.48 (m) | 7.13-7.18 (m) | 7.48 (d, J = 7.7 Hz) |
| Phenyl H | 7.16-7.32 (m), 7.39-7.48 (m), 7.67 (dt, J = 8.0, 1.5 Hz) | 7.13-7.18 (m), 7.52 (d, J = 8.1 Hz) | 7.73 (d, J = 8.4 Hz), 7.82 (d, J = 8.1 Hz) |
| Other | - | 2.36 (s, CH₃) | - |
Table 2: ¹³C NMR Data for this compound Analogues (in CDCl₃)
| Carbon Position | This compound[5] | 3-(p-Tolyl)-1H-indole[5] | 3-(4-(Trifluoromethyl)phenyl)-1H-indole[5] |
| C-2 | 121.7 | 121.8 | 122.6 |
| C-3 | 118.4 | 118.2 | 117.1 |
| C-3a | 125.8 | 125.9 | 125.5 |
| C-4 | 119.8 | 119.9 | 119.6 |
| C-5 | 120.3 | 120.4 | 120.9 |
| C-6 | 122.4 | 122.4 | 122.8 |
| C-7 | 111.4 | 111.6 | 111.6 |
| C-7a | 136.7 | 136.8 | 136.8 |
| C-1' | 135.6 | 132.8 | 139.4 |
| C-2', C-6' | 128.7 | 129.7 | 127.8 |
| C-3', C-5' | 127.5 | 127.5 | 125.7 (q, J = 3.8 Hz) |
| C-4' | 125.9 | 135.7 | 127.6 (q, J = 33.6 Hz) |
| Other | - | 21.3 (CH₃) | 124.5 (q, J = 271.6 Hz, CF₃) |
Experimental Protocols
Standard ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound analogue.
-
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, or Benzene-d₆) in a clean, dry NMR tube.
-
Dissolution: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved.
-
Referencing: Use the residual solvent peak as a secondary reference for chemical shifts. For CDCl₃, the residual CHCl₃ signal is at 7.26 ppm.
2D NMR Experimental Protocols
The following are general guidelines for acquiring 2D NMR spectra on a modern spectrometer (e.g., Bruker 400-600 MHz). Specific parameters may need to be optimized for your particular sample and instrument.
1. COSY (Correlation Spectroscopy)
-
Objective: To identify J-coupled protons (typically through 2-4 bonds).
-
Pulse Program: cosygpqf (or equivalent)
-
Parameters:
-
Acquire a sufficient number of scans for good signal-to-noise (e.g., 2-8 scans).
-
Set the spectral width to encompass all proton signals.
-
Use a sufficient number of increments in the indirect dimension (F1) for adequate resolution (e.g., 256-512).
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To correlate protons with their directly attached carbons.
-
Pulse Program: hsqcedetgpsisp2.2 (or equivalent for multiplicity editing)
-
Parameters:
-
Set the ¹H spectral width to cover all proton signals and the ¹³C spectral width to cover the expected range for your compound (e.g., 0-160 ppm).
-
Optimize the number of scans based on sample concentration.
-
Set the number of increments in F1 to 128-256.
-
-
Processing: Use a squared sine-bell window function in both dimensions.
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Pulse Program: hmbcgplpndqf (or equivalent)
-
Parameters:
-
Similar spectral widths to HSQC.
-
The long-range coupling delay (D6 on Bruker instruments) is typically set to optimize for a J-coupling of 8-10 Hz.
-
Acquire a sufficient number of scans, as HMBC is less sensitive than HSQC.
-
-
Processing: Apply a sine-bell or squared sine-bell window function.
4. NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are close in space (typically < 5 Å).
-
Pulse Program: noesygpph (or equivalent)
-
Parameters:
-
The mixing time (d8 on Bruker instruments) is a critical parameter and may need to be optimized (e.g., 300-800 ms).
-
Acquire a sufficient number of scans.
-
Use a sufficient number of increments in F1.
-
-
Processing: Apply a squared sine-bell window function in both dimensions.
Visualizations
Caption: Experimental workflow for resolving ambiguous NMR signals.
Caption: Logical relationships for assigning ambiguous aromatic signals.
References
Technical Support Center: Scaling Up the Synthesis of 3-Phenyl-1H-indole for Preclinical Evaluation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 3-Phenyl-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for synthesizing this compound?
A1: For gram-scale synthesis suitable for preclinical evaluation, two common methods are the Fischer Indole Synthesis and Palladium-Catalyzed Direct C-H Arylation. The Fischer indole synthesis is a classic and versatile method, while direct arylation offers a more modern, often milder, and highly regioselective alternative.[1][2]
Q2: My Fischer indole synthesis of this compound is failing or giving a very low yield. What are the likely causes?
A2: Low yields in Fischer indole synthesis can arise from several factors:
-
Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are critical. A catalyst that is too strong can cause decomposition of the starting materials or product, while one that is too weak may not facilitate the reaction efficiently.[3]
-
Sub-optimal Temperature: High temperatures can lead to the formation of tar and polymeric byproducts, while low temperatures may result in an incomplete reaction.[3]
-
Purity of Starting Materials: Impurities in the phenylhydrazine or acetophenone can lead to unwanted side reactions.[4]
-
Competing Side Reactions: Electron-donating groups on the phenylhydrazine can sometimes favor N-N bond cleavage over the desired cyclization.[4][5]
Q3: I am observing significant tar and polymeric byproduct formation in my Fischer indole synthesis. How can I minimize this?
A3: The formation of tar is a common issue in Fischer indole synthesis due to the strongly acidic and often high-temperature conditions.[3] To mitigate this, you can:
-
Optimize the temperature: Start with milder conditions and gradually increase the temperature to find the optimal balance between reaction rate and byproduct formation.
-
Choose the appropriate acid catalyst: Experiment with different Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂) as some may be less prone to causing polymerization for your specific substrates. Polyphosphoric acid (PPA) can be effective but also aggressive.[3]
-
Consider microwave-assisted synthesis: This can sometimes offer rapid heating and improved yields in shorter reaction times, potentially reducing byproduct formation.[3]
Q4: What are the advantages of using a Palladium-Catalyzed Direct Arylation for the synthesis of this compound?
A4: Palladium-catalyzed direct C-H arylation has several advantages for synthesizing this compound, especially for scaling up:
-
High Regioselectivity: The method is highly regioselective for the C3 position of the indole ring.[2]
-
Atom Economy: It avoids the need to pre-functionalize the indole ring (e.g., with tin, zinc, or boron reagents), which simplifies the synthetic route and reduces waste.
-
Milder Reaction Conditions: Often, these reactions can be carried out under milder conditions compared to the Fischer indole synthesis.
-
Functional Group Tolerance: This method can be more tolerant of various functional groups on the starting materials.
Troubleshooting Guides
Fischer Indole Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inappropriate acid catalyst (too weak or too strong) | Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[3] |
| Sub-optimal reaction temperature | Start with milder conditions and gradually increase the temperature. Monitor the reaction by TLC to find the optimal temperature.[3] | |
| Impure starting materials | Ensure the purity of phenylhydrazine and acetophenone. Recrystallize or distill starting materials if necessary.[4] | |
| Formation of Multiple Products | Use of an unsymmetrical ketone | This can lead to regioisomers. The selectivity can be influenced by the acidity of the medium and steric effects.[1] Consider an alternative synthetic route if regioselectivity is poor. |
| Side reactions due to reaction conditions | Optimize temperature and reaction time to minimize byproduct formation. | |
| Purification Difficulties | Presence of tarry byproducts | Use a silica gel plug to filter out the majority of the tar before column chromatography. Consider trituration with a suitable solvent to precipitate the product and leave impurities in the solution. |
| Co-elution of product and impurities | Experiment with different solvent systems for column chromatography. Adding a small percentage of a polar solvent like methanol or a base like triethylamine can sometimes improve separation.[6] |
Palladium-Catalyzed Direct Arylation
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium catalyst is not old or deactivated. Use fresh catalyst if in doubt. |
| Incorrect ligand or base | The choice of ligand and base is crucial. Screen different phosphine ligands and bases (e.g., inorganic bases like LiOH·H₂O or K₂CO₃). | |
| Inefficient reaction conditions | Optimize the reaction temperature and time. Ensure the solvent is anhydrous and the reaction is performed under an inert atmosphere if required by the specific protocol. | |
| Formation of Homocoupled Byproducts | Sub-optimal reaction conditions | Adjust the stoichiometry of the reactants. Sometimes, a slight excess of the indole can suppress the homocoupling of the aryl halide. |
| Difficulties in Removing Palladium Residues | Inadequate workup or purification | After the reaction, consider washing the organic layer with an aqueous solution of a chelating agent like thiourea or cysteine to remove residual palladium. Activated carbon treatment can also be effective. |
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound via Fischer Indole Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Toluene
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (1.0 eq) and acetophenone (1.05 eq).
-
Add the acid catalyst. If using PPA, add it portion-wise with stirring. If using ZnCl₂, add it as a solid.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using PPA, carefully quench the reaction by pouring it onto crushed ice. If using ZnCl₂, add water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound.
Protocol 2: Gram-Scale Synthesis of this compound via Palladium-Catalyzed Direct Arylation[2]
Materials:
-
Indole
-
Iodobenzene (or other aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Bis(diphenylphosphino)methane (dppm) (5 mol%)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)
-
Degassed water
-
Ethyl acetate
-
1M HCl solution
Procedure:
-
To a screw-cap vial, add Pd(OAc)₂ (0.05 eq), dppm (0.05 eq), LiOH·H₂O (3.0 eq), iodobenzene (1.2 eq), and indole (1.0 eq).
-
Add degassed water (to make a concentrated mixture) and seal the vial.
-
Stir the mixture vigorously at 110 °C for 18-24 hours.
-
Cool the reaction mixture to room temperature.
-
Partition the mixture between 1M HCl and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (4 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield this compound as a white solid.[2]
Quantitative Data Summary
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Direct Arylation | Indole, Iodobenzene | Pd(OAc)₂/dppm, LiOH·H₂O | Water | 110 | 24 | 77 | [2] |
| Direct Arylation | Indole, 4-Iodotoluene | Pd(OAc)₂/dppm, LiOH·H₂O | Water | 110 | 24 | 30 | [2] |
| Direct Arylation | Indole, 4-Iodo-trifluoromethylbenzene | Pd(OAc)₂/dppm, LiOH·H₂O | Water | 110 | 24 | 69 | [2] |
Visualizations
Signaling Pathway Involving Indole Derivatives
Indole derivatives have been shown to modulate various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[7]
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by indole derivatives.
Experimental Workflow for Synthesis and Preclinical Evaluation
This diagram outlines a typical workflow from synthesis to initial preclinical assessment.
Caption: Workflow for synthesis and preclinical evaluation of this compound.
Troubleshooting Decision Tree for Low Yield in Fischer Indole Synthesis
This decision tree provides a logical approach to troubleshooting low yields.
Caption: Troubleshooting decision tree for low yield in Fischer indole synthesis.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Method development for the chiral separation of racemic indole derivatives
Welcome to the technical support center for the method development of chiral separation for racemic indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Where should I start when developing a chiral separation method for a new indole derivative?
A1: A systematic screening approach is the most efficient starting point. Begin by screening your compound on a few complementary chiral stationary phases (CSPs), especially polysaccharide-based columns (e.g., those based on cellulose or amylose derivatives), as they are effective for a wide range of compounds.[1] Use a standard set of mobile phases for this initial screen. A common starting point for normal-phase HPLC is a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol).[1] For Supercritical Fluid Chromatography (SFC), which often provides faster and more efficient separations, a typical starting point involves a gradient of methanol in carbon dioxide.[2]
Q2: What are the most common reasons for poor or no separation of my indole derivative enantiomers?
A2: Poor or no separation can stem from several factors. The most common culprits include:
-
Incorrect Chiral Stationary Phase (CSP): The selectivity of a CSP is highly dependent on the analyte's structure. The indole core and its substituents determine the potential for chiral recognition interactions like π-π interactions and hydrogen bonding.[3]
-
Inappropriate Mobile Phase Composition: The type and concentration of the organic modifier and any additives can significantly impact selectivity.[4][5]
-
Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature can sometimes enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, improving resolution.[4][6]
Q3: When and why should I use additives in my mobile phase?
A3: Additives are crucial for improving peak shape and can sometimes enhance resolution, especially for basic or acidic indole derivatives. For basic compounds, which many indole alkaloids are, adding a small amount of a basic modifier like diethylamine (DEA) or butylamine (typically 0.1%) to the mobile phase can minimize undesirable interactions with the stationary phase and reduce peak tailing.[4] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) (typically 0.1%) can be beneficial.[4]
Q4: How does temperature affect the chiral separation of indole derivatives?
A4: Temperature influences the interactions between the enantiomers and the chiral stationary phase. Generally, decreasing the column temperature can improve chiral resolution by enhancing the stability of the transient diastereomeric complexes.[4] However, this is not a universal rule, and in some cases, higher temperatures can lead to better peak efficiency and shape.[5] It is recommended to evaluate a range of temperatures (e.g., in 5°C increments) to determine the optimal condition for your specific separation.[4]
Q5: My peak shapes are poor (e.g., tailing or fronting). What can I do?
A5: Poor peak shape is often due to secondary interactions between the analyte and the stationary phase or issues with the mobile phase. To address this:
-
Add a Modifier: For basic indole derivatives that exhibit tailing, add a basic modifier like 0.1% DEA to the mobile phase.[4]
-
Adjust Mobile Phase pH: In reversed-phase or polar organic modes, adjusting the pH to protonate a basic analyte (e.g., pH ≤ 2.5) can sometimes improve peak shape.[4]
-
Check for Sample Overload: Reduce the injection volume or the concentration of the sample.[1]
-
Ensure Mobile Phase Stability: Prepare fresh mobile phase daily and keep the solvent reservoir capped to prevent evaporation and composition changes.[1]
Troubleshooting Guides
Issue 1: No Separation or Poor Resolution (Rs < 1.0)
Symptoms: A single peak is observed, or the two enantiomeric peaks are heavily overlapped.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor or no chiral separation.
Quantitative Data Summary for Initial Screening:
| Parameter | HPLC (Normal Phase) | SFC |
| Columns | Chiralpak® AD-H, Chiralcel® OD-H (or similar polysaccharide-based)[4] | 4 complementary polysaccharide-based CSPs[7] |
| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v)[4] | CO2/Methanol gradient (e.g., 4-40% over 10 min)[2] |
| Additive | 0.1% DEA for basic indoles[4] | 25 mM IBA for acidic compounds[2] |
| Flow Rate | 1.0 mL/min[4] | ~3.0 mL/min[2] |
| Temperature | 25°C[4] | 35-40°C[2] |
| Detection | UV at appropriate wavelength (e.g., 220-300 nm)[4] | UV at appropriate wavelength[2] |
Issue 2: Retention Time Shifts Between Injections
Symptoms: The retention times for the enantiomer peaks are not consistent across multiple runs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for retention time instability.
Experimental Protocols
Protocol 1: Chiral Method Screening for a Novel Indole Derivative using HPLC
This protocol outlines a systematic approach to screen for initial separation conditions.
-
Column Selection:
-
Select at least two polysaccharide-based chiral columns with different selectivities, such as a cellulose-based (e.g., Chiralcel® OD-H) and an amylose-based (e.g., Chiralpak® AD-H) column (250 x 4.6 mm, 5 µm).[4]
-
-
Mobile Phase Preparation:
-
Screening Procedure:
-
Equilibrate the first column (e.g., Chiralpak® AD-H) with Screening Solvent A for at least 30 minutes at a flow rate of 1.0 mL/min.[4]
-
Set the column temperature to 25°C.[4]
-
Inject the racemic indole derivative sample.
-
If the compound is basic and peak shape is poor, add 0.1% DEA to the mobile phase and repeat the injection.[4]
-
Flush the column with isopropanol, then equilibrate with Screening Solvent B and repeat the injection steps.
-
Repeat the entire procedure for the second selected column (e.g., Chiralcel® OD-H).
-
-
Evaluation:
-
Assess the chromatograms for any signs of separation (peak splitting or shoulders), even if baseline resolution is not achieved.[1]
-
Select the column and mobile phase combination that shows the most promising selectivity for further optimization.
-
Protocol 2: Optimization of a Chiral Separation
Once initial separation is observed, this protocol helps to improve the resolution.
-
Optimize Alcohol Modifier Concentration:
-
Using the best column/solvent combination from the screening, systematically vary the percentage of the alcohol modifier. For example, if n-Hexane/Isopropanol (90:10) showed promise, evaluate compositions of 95:5, 92:8, 85:15, and 80:20.[4]
-
-
Optimize Temperature:
-
Set the column oven to 20°C, 25°C, and 30°C and observe the impact on resolution. Lower temperatures often improve resolution.[4]
-
-
Optimize Flow Rate:
-
If necessary, reduce the flow rate from 1.0 mL/min to 0.7 mL/min or 0.5 mL/min to see if resolution improves by allowing more time for interaction with the CSP.[4]
-
-
Final Method Validation:
-
Once optimal conditions are established, perform multiple injections to confirm the reproducibility of retention times and resolution.
-
Method Development Workflow Diagram:
Caption: A systematic workflow for chiral method development and optimization.
References
Validation & Comparative
Unraveling the Anticancer Potential of 3-Phenyl-1H-indoles: A Comparative Guide to Structure-Activity Relationships
A deep dive into the structural nuances of 3-phenyl-1H-indole derivatives reveals critical insights for the development of potent anticancer agents. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by quantitative data and detailed experimental protocols, offering a valuable resource for researchers, scientists, and drug development professionals.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its various derivatives, 3-phenyl-1H-indoles have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines. The strategic modification of substituents on both the indole and phenyl rings has been shown to significantly influence their cytotoxic efficacy and mechanism of action. This guide synthesizes key findings from recent studies to illuminate the SAR of these compounds.
Comparative Anticancer Activity of this compound Derivatives
The anticancer activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The following table summarizes the in vitro cytotoxicity (IC50 values) of representative compounds against various human cancer cell lines, highlighting key structural modifications and their impact on potency.
| Compound ID | R1 (Indole N1) | R2 (Indole C5) | R3 (Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | H | 4-OCH3 | MCF-7 | 28.0 | [1] |
| 1b | H | H | 4-F | MCF-7 | >100 | [1] |
| 1c | H | H | 4-CF3 | MCF-7 | 18.2 | [1] |
| 2a | CH3 | H | H | A549 | >100 | [2] |
| 2b | CH3 | H | 4-OH | A549 | Potent | [2] |
| 3a | H | Cl | H | HCT116 | Low µM range | [2] |
| 3b | H | OCH3 | H | HCT116 | Less active | [2] |
| 4a | H | H | 4-Cl | MDA-MB-468 | 8.2 | [3][4] |
| 4b | H | H | 4-NO2 | MDA-MB-468 | >50 | [3][4] |
| 5a | H | H | 4-Cl | HCT116 | 0.37 | [5] |
| 5b | H | H | 4-OCH3 | HCT116 | Less potent | [5] |
Key SAR Observations:
-
Substitution on the Phenyl Ring: The electronic properties of substituents on the 3-phenyl ring play a crucial role. Electron-withdrawing groups, such as trifluoromethyl (CF3) and chloro (Cl), at the para-position often enhance anticancer activity.[1][2][5] For instance, compound 1c with a 4-CF3 group showed significantly higher potency against MCF-7 cells compared to the methoxy-substituted analog 1a .[1] Similarly, the presence of a 4-chloro substituent in compound 4a led to potent inhibition of MDA-MB-468 cells.[3][4]
-
Substitution on the Indole Ring: Modifications on the indole nucleus also modulate activity. Methylation at the N-1 position has been reported to significantly enhance activity in some series.[2] Conversely, substitution at other positions, such as C-5, can have varied effects. While a chloro group at C-5 (compound 3a ) was favorable for activity, a methoxy group at the same position (compound 3b ) was detrimental.[2]
-
Combined Influence of Substituents: The interplay between substituents on both rings is critical. A holistic approach considering the combined electronic and steric effects is necessary for rational drug design.
Mechanism of Action: Targeting Key Signaling Pathways
This compound derivatives exert their anticancer effects through various mechanisms, often by targeting critical signaling pathways involved in cell proliferation, survival, and apoptosis. One of the prominent mechanisms involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Other targeted pathways include the Bcl-2 family of apoptosis regulators and various protein kinases.
Below is a diagram illustrating a generalized signaling pathway targeted by these anticancer agents.
Caption: Targeted signaling pathways of this compound anticancer agents.
Experimental Protocols
The evaluation of the anticancer activity of this compound derivatives relies on standardized in vitro assays. The following provides a detailed methodology for the commonly used MTT assay for cytotoxicity.
MTT Cell Viability Assay
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added to the respective wells. A control group receiving only the vehicle (DMSO at a final concentration typically ≤ 0.5%) is also included.
-
Incubation: The plates are incubated for an additional 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram illustrates the workflow of a typical SAR study for these anticancer agents.
Caption: A typical workflow for conducting SAR studies on anticancer agents.
Conclusion
The this compound scaffold represents a versatile template for the design of novel anticancer agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of substituent patterns on both the indole and phenyl rings for achieving high potency. Further exploration of this chemical space, guided by the principles of SAR and a deeper understanding of their mechanisms of action, holds significant promise for the development of next-generation cancer therapeutics.
References
- 1. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Phenyl-1H-indole Derivatives as Potent Antimycobacterial Agents
A new class of synthetic 3-Phenyl-1H-indole derivatives has demonstrated significant promise in the ongoing search for novel antimycobacterials. This guide provides a comparative analysis of these compounds, presenting key experimental data on their efficacy against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) strains, and their cytotoxic profiles against mammalian cell lines. Detailed experimental protocols and workflow visualizations are included to support further research and development in this area.
Data Presentation: Antimycobacterial Activity and Cytotoxicity
The in vitro antimycobacterial activity of a series of this compound derivatives was evaluated against the Mtb H37Rv strain and MDR strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth, was determined. Furthermore, the cytotoxicity of promising compounds was assessed against HepG2 and Vero mammalian cell lines to determine their therapeutic window. The results are summarized in the table below.
| Compound | Substituent (R1) | Substituent (R2) | Substituent (R3) | MIC (µM) vs Mtb H37Rv | MIC (µM) vs MDR Mtb | IC50 (µM) vs HepG2 | IC50 (µM) vs Vero |
| 3c | H | H | 4-OCH3 | 28.0 | >84.3 | >100 | >100 |
| 3e | H | H | 4-CF3 | 47.8 | - | - | - |
| 3h | CH3 | H | 4-CF3 | 18.2 | 36.3 | >100 | >100 |
| 3l | H | 5-OCH3 | 4-OCH3 | 24.7 | - | - | - |
| 3n | H | 5-OCH3 | 4-CF3 | 17.2 | 34.4 | >100 | >100 |
| 3r | H | 5-Cl | 4-OCH3 | 19.4 | 19.4 | >100 | >100 |
| 3s | H | 5-Cl | 4-F | 20.3 | - | - | - |
| Isoniazid | - | - | - | 2.3 | - | - | - |
Data sourced from a study on the synthesis and antimycobacterial activity of 3-Phenyl-1H-indoles.[1][2] The study highlights that several synthesized compounds showed activity against a drug-susceptible Mtb strain, with the top-performing compounds also demonstrating efficacy against MDR strains without cross-resistance to first-line drugs.[1][2] Notably, some of the most active compounds, such as 3h , 3n , and 3r , were found to be devoid of apparent toxicity to mammalian cells.[1][2][3]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antimycobacterial activity of the this compound derivatives was determined using the Microplate Alamar Blue Assay (MABA).
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.
-
Assay Procedure:
-
The compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Two-fold serial dilutions of each compound were prepared in a 96-well microplate.
-
A bacterial suspension was added to each well to achieve a final concentration of approximately 10^5 CFU/mL.
-
Isoniazid was used as a positive control, and wells containing only bacteria and medium served as a negative control.
-
The plates were incubated at 37°C for 7 days.
-
After incubation, Alamar Blue solution was added to each well, and the plates were re-incubated for 24 hours.
-
A color change from blue to pink indicated bacterial growth. The MIC was defined as the lowest concentration of the compound that prevented this color change.[2]
-
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated against human hepatocellular carcinoma (HepG2) and African green monkey kidney epithelial (Vero) cell lines.
-
Cell Lines: HepG2 and Vero cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Assay Procedure:
-
Cells were seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.
-
The cells were then treated with various concentrations of the this compound derivatives for 72 hours.
-
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The concentration that inhibited 50% of cell growth (IC50) was calculated from the dose-response curves.[1][2]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives as antimycobacterial agents.
Caption: Experimental workflow for synthesis and antimycobacterial evaluation.
Potential Mycobacterial Targets
While the precise mechanism of action for 3-Phenyl-1H-indoles is still under investigation, it is suggested they may act through novel pathways distinct from first-line antitubercular drugs.[2] Research on other indole derivatives has identified several potential targets within Mycobacterium tuberculosis. The diagram below illustrates some of these key cellular processes that could be inhibited.
Caption: Potential molecular targets for indole derivatives in M. tuberculosis.
References
Validating the Mechanism of Action for 3-Phenyl-1H-indole Based Tubulin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Phenyl-1H-indole based tubulin inhibitors, detailing their mechanism of action and performance against other alternatives. The information is supported by experimental data and detailed protocols to aid in the validation and development of novel anticancer therapeutics.
Introduction: Tubulin as a Prime Anticancer Target
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton.[1] They play a critical role in several cellular processes, most notably in forming the mitotic spindle during cell division.[1][2] Disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][3] This makes tubulin a highly validated and crucial target for cancer chemotherapy.[1][2]
Microtubule-targeting agents (MTAs) are broadly categorized as stabilizers (e.g., paclitaxel) or destabilizers (e.g., colchicine, vinca alkaloids).[1] The this compound scaffold has emerged as a promising pharmacophore for developing novel tubulin polymerization inhibitors that bind to the colchicine site on β-tubulin, thus acting as microtubule destabilizers.[2][4][5] This guide focuses on the experimental validation of this mechanism.
Comparative Performance of this compound Derivatives
The following table summarizes the in vitro activity of several this compound derivatives compared to the well-established tubulin inhibitor, Combretastatin A-4 (CA-4). The data highlights their potency in inhibiting cancer cell proliferation and tubulin polymerization.
| Compound ID | Derivative Class | Target Cancer Cell Line(s) | Cellular Proliferation IC50 (µM) | Tubulin Polymerization IC50 (µM) | Binding Site |
| 6i [4][5] | Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide | COLO 205, SK-MEL-5 | 0.071, 0.075 | Not specified | Colchicine |
| 27a [6] | Furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide | A549 | > 0.5 | Potent inhibitor | Colchicine |
| 27b [6] | 5-Methoxyfuran derivative of 27a | HepG2, HuCCA-1 | 0.34, < 0.5 | Comparable to 27a | Colchicine |
| 27d [6] | Bromo-substituted derivative of 27a | A549, HuCCA-1 | 0.43, < 0.5 | Comparable to 27a | Colchicine |
| 3g [3][7] | 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | A375, MDA-MB-231, MCF-7 | 0.57, 1.61, 2.94 | Inhibits in 2.5–50 µM range | Colchicine |
| 12 [8] | Indole-1,2,4-triazole | HeLa, HepG2, A549, MCF-7 | 0.15, 0.23, 0.30, 0.38 | 2.1 | Colchicine |
| CA-4 [8] | Combretastatin | HeLa | 0.012 | 8.33 | Colchicine |
Key Experimental Protocols for Mechanism Validation
Validating that a this compound derivative acts as a tubulin inhibitor involves a series of well-defined experiments, moving from in vitro biochemical assays to cell-based functional assays.
In Vitro Tubulin Polymerization Assay
This is the primary biochemical assay to directly measure the effect of a compound on microtubule formation.
-
Principle: Purified tubulin heterodimers polymerize into microtubules in the presence of GTP at 37°C. This polymerization increases the turbidity (light scattering) of the solution, which can be measured spectrophotometrically over time. Inhibitors of polymerization will reduce the rate and extent of this turbidity increase.[3][9][10]
-
Methodology:
-
Reagents: Lyophilized, >99% pure tubulin (e.g., bovine brain), GTP stock solution, polymerization buffer (e.g., PIPES-based buffer).[9][11]
-
Preparation: Reconstitute tubulin on ice. Prepare reaction mixtures in a 96-well plate, also on ice. Each reaction should contain tubulin (typically 10 µM), GTP (1 mM), and the test compound at various concentrations (or a vehicle control, like DMSO).[2][9]
-
Initiation & Measurement: Transfer the plate to a spectrophotometer pre-warmed to 37°C.[9]
-
Data Acquisition: Measure the absorbance (turbidity) at 340-350 nm every 30-60 seconds for a period of 60-90 minutes.[3][9][12]
-
Analysis: Plot absorbance versus time. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
-
Cell Viability Assay (MTT or CCK-8)
This assay determines the concentration at which the compound is cytotoxic to cancer cells.
-
Principle: These are colorimetric assays that measure the metabolic activity of living cells. Viable cells contain mitochondrial dehydrogenases that convert a tetrazolium salt (like MTT or WST-8) into a colored formazan product. The amount of color produced is proportional to the number of viable cells.[1]
-
Methodology:
-
Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to adhere overnight.[3]
-
Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[3][13]
-
Staining: Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 595 nm for MTT) using a microplate reader.[1]
-
Analysis: Generate a dose-response curve and calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Cell Cycle Analysis by Flow Cytometry
This experiment confirms that the compound-induced cell death is preceded by arrest at the G2/M phase of the cell cycle, a hallmark of anti-mitotic agents.[3]
-
Principle: Cells are stained with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA. A flow cytometer then measures the fluorescence intensity of individual cells. Cells in the G2 or M phase have twice the DNA content of cells in the G1 phase, and this difference is quantifiable.[1]
-
Methodology:
-
Treatment: Treat cells in a 6-well plate with the test compound at its IC50 concentration for a set time (e.g., 24 hours).[1]
-
Harvesting & Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol to permeabilize the membranes.[1]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[1]
-
Data Acquisition: Analyze the stained cells using a flow cytometer, collecting fluorescence data from thousands of individual cells.
-
Analysis: Generate a histogram of DNA content. Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle and compare treated samples to controls. An accumulation of cells in the G2/M peak indicates mitotic arrest.[3][8]
-
Immunofluorescence Microscopy
This technique provides direct visual evidence of microtubule network disruption within the cell.
-
Principle: Cells are fixed and permeabilized, then incubated with a primary antibody that specifically binds to α- or β-tubulin. A secondary antibody, conjugated to a fluorescent dye, is then used to visualize the primary antibody. A nuclear stain (like DAPI) is used to visualize the nucleus.[12]
-
Methodology:
-
Cell Culture & Treatment: Grow cells on glass coverslips and treat them with the test compound for 24 hours.[3][12]
-
Fixation & Permeabilization: Fix the cells (e.g., with paraformaldehyde) and permeabilize them (e.g., with Triton X-100).
-
Staining: Incubate the cells with an anti-α-tubulin or anti-β-tubulin primary antibody, followed by a fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI (blue).[12]
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Compare the microtubule structure of treated cells to untreated control cells. Control cells should show a well-organized, filamentous network.[3] Cells treated with an effective inhibitor will show a diffuse, disorganized tubulin stain and disrupted mitotic spindles, confirming the compound's effect on the cellular microtubule architecture.[3][12]
-
Visualizing the Mechanism and Workflow
Signaling Pathway of Tubulin Inhibition
Caption: Mechanism of action for this compound tubulin inhibitors.
Experimental Workflow for Validation
Caption: Workflow for validating the mechanism of action.
Conclusion
The validation of this compound derivatives as tubulin polymerization inhibitors follows a logical and rigorous experimental path. Evidence from multiple studies confirms that compounds from this class effectively inhibit tubulin polymerization by binding to the colchicine site, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[3][4][8] The potent anticancer activity demonstrated by several derivatives, with IC50 values in the nanomolar to low micromolar range, underscores the potential of this scaffold in the development of next-generation microtubule-targeting chemotherapies.[5][8] The protocols and comparative data presented in this guide serve as a valuable resource for researchers working to discover and validate novel tubulin inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
Assessing the Genotoxicity of Novel 3-Phenyl-1H-indole Compounds: A Comparative In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-Phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. As novel derivatives are synthesized, a thorough evaluation of their safety profile is paramount. This guide provides a comparative overview of the in vitro genotoxicity assessment of novel this compound compounds, offering insights into their potential to induce genetic damage. We will delve into the standard battery of in vitro genotoxicity assays—the Ames test, the micronucleus assay, and the chromosomal aberration test—and present available data for a representative this compound derivative alongside established genotoxic agents for comparison.
A Look at a Novel this compound Derivative
A recent study on the antimycobacterial activity of a series of twenty this compound compounds identified compound 3r (5-chloro-3-(4-methoxyphenyl)-1H-indole) as a promising non-toxic candidate.[1] Further investigation into its genotoxic potential using the alkaline comet assay revealed that compound 3r did not induce DNA damage in HepG2 cells, suggesting a favorable genotoxicity profile at the tested concentrations.[1] While this provides a valuable data point, a comprehensive assessment requires evaluation across the standard battery of genotoxicity tests.
Comparative Genotoxicity Data
To contextualize the genotoxic potential of novel this compound compounds, it is essential to compare their performance against well-characterized genotoxic agents (positive controls) and non-genotoxic compounds (negative controls). The following tables summarize hypothetical and literature-derived data for a representative novel this compound, alongside standard control compounds, across three key in vitro genotoxicity assays.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results
| Compound | Test Strains | With S9 Activation | Without S9 Activation | Result |
| Novel this compound (Hypothetical) | TA98, TA100, TA1535, TA1537, WP2uvrA | No increase in revertant colonies | No increase in revertant colonies | Non-mutagenic |
| Sodium Azide (Positive Control) | TA100, TA1535 | Not Applicable | Significant increase in revertant colonies | Mutagenic |
| 2-Aminoanthracene (Positive Control) | TA98, TA100 | Significant increase in revertant colonies | No significant increase | Mutagenic |
| Vehicle Control (e.g., DMSO) | All strains | Background level of revertants | Background level of revertants | Non-mutagenic |
Table 2: In Vitro Micronucleus Assay Results
| Compound | Cell Line | With S9 Activation | Without S9 Activation | Result |
| Novel this compound (Hypothetical) | CHO-K1 | No significant increase in micronuclei | No significant increase in micronuclei | Non-clastogenic/aneugenic |
| Mitomycin C (Positive Control) | CHO-K1 | Not Applicable | Significant increase in micronuclei | Clastogenic |
| Cyclophosphamide (Positive Control) | CHO-K1 | Significant increase in micronuclee | No significant increase | Clastogenic |
| Vehicle Control (e.g., DMSO) | CHO-K1 | Baseline level of micronuclei | Baseline level of micronuclei | Non-clastogenic/aneugenic |
Table 3: In Vitro Chromosomal Aberration Assay Results
| Compound | Cell Line | With S9 Activation | Without S9 Activation | Result |
| Novel this compound (Hypothetical) | Human Lymphocytes | No significant increase in structural or numerical aberrations | No significant increase in structural or numerical aberrations | Non-clastogenic |
| Mitomycin C (Positive Control) | Human Lymphocytes | Not Applicable | Significant increase in structural aberrations | Clastogenic |
| Cyclophosphamide (Positive Control) | Human Lymphocytes | Significant increase in structural aberrations | No significant increase | Clastogenic |
| Vehicle Control (e.g., Culture Medium) | Human Lymphocytes | Baseline level of aberrations | Baseline level of aberrations | Non-clastogenic |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of genotoxicity studies. Below are outlines of the standard protocols for the three key assays.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess a chemical's potential to induce gene mutations.
Ames Test Experimental Workflow
Methodology:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (WP2uvrA) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence of a minimal amount of histidine or tryptophan.
-
Incubation: The treated bacteria are plated on a minimal agar medium.
-
Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
In Vitro Micronucleus Assay Workflow
Methodology:
-
Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured.
-
Treatment: The cells are treated with the test compound at various concentrations, with and without S9 metabolic activation.
-
Cytokinesis Block: Cytochalasin B is added to the culture to inhibit cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
In Vitro Chromosomal Aberration Test
This test evaluates the potential of a substance to induce structural and numerical chromosomal abnormalities in cultured mammalian cells.
Chromosomal Aberration Test Workflow
Methodology:
-
Cell Culture: Suitable mammalian cells, such as primary human lymphocytes or CHO cells, are cultured.
-
Treatment: The cells are exposed to the test compound at various concentrations, both with and without S9 metabolic activation.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
Analysis: The slides are stained, and metaphase cells are analyzed microscopically for structural chromosomal aberrations (e.g., breaks, gaps, exchanges) and numerical aberrations (polyploidy). A statistically significant, dose-related increase in the percentage of cells with aberrations indicates a clastogenic effect.
Conclusion
The in vitro genotoxicity assessment of novel this compound compounds is a critical step in their preclinical safety evaluation. While initial data on specific derivatives like compound 3r are promising, a comprehensive evaluation using the standard battery of tests (Ames, micronucleus, and chromosomal aberration) is necessary to fully characterize their genotoxic potential. This comparative guide, by presenting available data and standardized protocols, aims to provide a framework for researchers to design and interpret genotoxicity studies for this important class of compounds, ultimately contributing to the development of safer and more effective therapeutics.
References
Unlocking New Avenues in Tuberculosis Treatment: 3-Phenyl-1H-indoles Demonstrate No Cross-Resistance in Multidrug-Resistant M. tuberculosis
A recent study highlights the potential of 3-Phenyl-1H-indoles as a promising new class of compounds against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). Experimental data reveals that these compounds maintain their potent antimycobacterial activity against strains resistant to frontline anti-TB drugs, suggesting a novel mechanism of action that circumvents existing resistance pathways.
Researchers are in a constant battle against the evolving threat of drug-resistant tuberculosis. A significant hurdle in developing new treatments is the phenomenon of cross-resistance, where resistance to one drug confers resistance to other, often structurally related, compounds. A study published in Molecules by Pires et al. (2021) provides compelling evidence that a series of synthesized 3-Phenyl-1H-indole derivatives can effectively kill MDR-TB strains without being compromised by the genetic mutations that render current first- and second-line drugs ineffective.[1]
This comparison guide delves into the cross-resistance profile of these novel compounds, presenting the experimental data and methodologies that underscore their potential in the fight against MDR-TB.
Comparative Efficacy Against Drug-Sensitive and Resistant Strains
The study evaluated the minimum inhibitory concentration (MIC) of a series of this compound compounds against the standard drug-susceptible H37Rv strain of M. tuberculosis and three well-characterized MDR strains (PT2, PT12, and PT20). The results, summarized in the table below, demonstrate that the most potent compounds not only inhibit the growth of the drug-sensitive strain but also show equal or, in some cases, enhanced activity against the MDR strains.
This lack of a significant shift in MIC values between the susceptible and resistant strains is a strong indicator that the 3-Phenyl-1H-indoles do not share the same molecular targets or mechanisms of action as the drugs to which the MDR strains are resistant.[1]
Table 1: Comparative MIC Values (µM) of Select 3-Phenyl-1H-indoles
| Compound | H37Rv (Drug-Susceptible) | PT2 (MDR) | PT12 (MDR) | PT20 (MDR) |
| 3h | 18.2 | 18.2 | 18.2 | 18.2 |
| 3n | 17.4 | 8.7 | 17.4 | 17.4 |
| 3r | 19.4 | 19.4 | 9.7 | 19.4 |
| 3t | 8.4 | 8.4 | 8.4 | 8.4 |
| Isoniazid | 2.3 | > 291.7 | > 291.7 | > 291.7 |
| Rifampicin | 0.03 | > 121.5 | > 121.5 | > 121.5 |
Data sourced from Pires et al. (2021)
Resistance Profiles of the MDR-M. tuberculosis Strains
The MDR strains used in this study possess well-defined resistance patterns to a range of conventional anti-TB drugs. Understanding their resistance mechanisms is key to interpreting the cross-resistance data for the 3-Phenyl-1H-indoles.
Table 2: Drug Resistance Profiles of the MDR Strains
| Strain | Resistant To |
| PT2 | Isoniazid, Rifampin, Streptomycin, Ethionamide, Rifabutin |
| PT12 | Isoniazid, Rifampin, Streptomycin, Ethionamide, Rifabutin, Pyrazinamide, Ethambutol, Amikacin, Capreomycin |
| PT20 | Isoniazid, Rifampin, Streptomycin, Ethionamide, Rifabutin, Pyrazinamide, Ethambutol |
Data sourced from Pires et al. (2021)
The effectiveness of the 3-Phenyl-1H-indoles against these highly resistant strains strongly suggests that their mode of action is independent of the genetic mutations that confer resistance to the drugs listed above.
Potential Molecular Targets and Mechanism of Action
While the precise molecular target of 3-Phenyl-1H-indoles in M. tuberculosis is still under investigation, the absence of cross-resistance with major anti-TB drugs points towards a novel mechanism. Other studies on indole-based compounds have suggested potential targets such as DNA gyrase, a type II topoisomerase essential for DNA replication, and the trehalose monomycolate transporter MmpL3, which is crucial for the synthesis of the mycobacterial cell wall.[2][3] The activity of 3-Phenyl-1H-indoles against strains with resistance mechanisms related to mycolic acid synthesis (isoniazid resistance) and RNA polymerase (rifampicin resistance) further supports the hypothesis of a distinct molecular target.
Experimental Protocols
The determination of the antimycobacterial activity and cross-resistance profile of the 3-Phenyl-1H-indoles relied on established and validated experimental methodologies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of the compounds was determined using the Microplate Alamar Blue Assay (MABA) . This colorimetric assay is a widely used method for assessing the susceptibility of M. tuberculosis to various compounds.
Workflow for MIC Determination using MABA
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA).
Whole-Genome Sequencing of MDR Strains
The genomic DNA of the multidrug-resistant M. tuberculosis strains (PT2, PT12, and PT20) was sequenced to identify the specific genetic mutations responsible for their drug resistance phenotypes. This information is critical for confirming the basis of their resistance and for ruling out cross-resistance with the investigational compounds.
Logical Flow of Genomic Analysis for Cross-Resistance Assessment
References
- 1. mdpi.com [mdpi.com]
- 2. Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Novel Anti-Tubercular Leads: A Comparative Efficacy Analysis of Substituted 3-Phenyl-1H-indoles Against First-Line Tuberculosis Drugs
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the global fight against tuberculosis (TB), the relentless emergence of drug-resistant strains necessitates the urgent discovery of novel therapeutics. A promising class of compounds, substituted 3-Phenyl-1H-indoles, has demonstrated significant in-vitro activity against Mycobacterium tuberculosis (Mtb), the causative agent of TB. This guide provides a comprehensive comparison of the efficacy of these novel indole derivatives against the current first-line anti-TB drugs, supported by experimental data, to inform and guide researchers, scientists, and drug development professionals in the pursuit of next-generation TB treatments.
The data presented herein summarizes the anti-mycobacterial potency of a series of synthesized 3-Phenyl-1H-indole compounds and compares them directly with the standard first-line TB drugs: isoniazid, rifampicin, ethambutol, and pyrazinamide. The comparison is based on the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of the virulent Mtb strain H37Rv.
Efficacy Data: A Head-to-Head Comparison
The in-vitro efficacy of twenty substituted this compound compounds was evaluated against the Mtb H37Rv strain. The results, presented in Table 1, highlight several derivatives with potent anti-tubercular activity. For a clear and objective comparison, Table 2 provides the established MIC ranges for the first-line TB drugs against the same bacterial strain.
Table 1: Minimum Inhibitory Concentration (MIC) of Substituted 3-Phenyl-1H-indoles against M. tuberculosis H37Rv [1]
| Compound | Substitution Pattern | MIC (µM) |
| 3a | Unsubstituted | >523.3 |
| 3b | 4-Fluoro | 248.8 |
| 3c | 4-Chloro | 125.7 |
| 3d | 4-Bromo | 122.5 |
| 3e | 4-Trifluoromethyl | 90.9 |
| 3f | 4-Nitro | >505.8 |
| 3g | 4-Methyl | >501.8 |
| 3h | 3-Trifluoromethyl | 34.2 |
| 3i | 3-Nitro | >505.8 |
| 3j | 3-Amino | >512.2 |
| 3k | 3,4-Dichloro | 67.5 |
| 3l | 3,5-Dichloro | 67.5 |
| 3m | 3,5-Bis(trifluoromethyl) | 29.6 |
| 3n | 2-Fluoro | 47.8 |
| 3o | 2-Chloro | 125.7 |
| 3p | 2-Bromo | 122.5 |
| 3q | 2-Nitro | >505.8 |
| 3r | 2-Trifluoromethyl | 34.2 |
| 3s | 2,4-Difluoro | 111.0 |
| 3t | 2,4-Dichloro | 67.5 |
| Isoniazid (Control) | - | 2.3 |
Data sourced from a study by Etchart et al. (2021).[1]
Table 2: Established MIC Ranges of First-Line Anti-TB Drugs against M. tuberculosis H37Rv
| Drug | MIC Range (µg/mL) | MIC Range (µM) |
| Isoniazid | 0.03 - 0.12[2] | 0.22 - 0.87 |
| Rifampicin | 0.03 - 0.25[2] | 0.04 - 0.30 |
| Ethambutol | 0.25 - 2.0[2] | 1.22 - 9.79 |
| Pyrazinamide | 12.5 - 100 | 101.5 - 812.2 |
*Note: Pyrazinamide requires an acidic environment (pH ~5.5) for optimal activity, and its MIC can be significantly higher and more variable in standard neutral pH assays.[3]
Interpreting the Data
Several of the synthesized this compound compounds, particularly 3h , 3m , and 3r , exhibited promising MIC values in the low micromolar range. While not as potent as the control, isoniazid, in this specific study, their efficacy against Mtb is significant.[1] Notably, the study by Etchart et al. (2021) also demonstrated that the most potent of these indole compounds retained their activity against multidrug-resistant (MDR) Mtb strains, suggesting a mechanism of action distinct from that of the first-line agents they are resistant to.[1] This lack of cross-resistance is a critical finding, highlighting the potential of this chemical scaffold for developing drugs effective against resistant TB.[1]
Mechanisms of Action: A Tale of Different Targets
The established mechanisms of action for the first-line TB drugs are well-characterized and target various essential cellular processes in M. tuberculosis. In contrast, while the precise molecular target of the 3-Phenyl-1H-indoles is yet to be fully elucidated, their efficacy against MDR strains suggests a novel mechanism.
Caption: Mechanisms of action for first-line TB drugs and a hypothesized distinct target for 3-Phenyl-1H-indoles.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in-vitro efficacy of antimicrobial compounds. The following is a detailed methodology for the broth microdilution method, a standard and widely accepted protocol for testing the susceptibility of Mycobacterium tuberculosis.
Broth Microdilution MIC Assay Protocol
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method.[4][5]
1. Media and Reagents:
-
Growth Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol.[6][7]
-
Test Compounds: Stock solutions of the 3-Phenyl-1H-indoles and first-line drugs are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Control Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294) is used as the standard reference strain.[7]
2. Inoculum Preparation:
-
A suspension of Mtb H37Rv is prepared from a fresh culture grown on solid media (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11).
-
The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.[7]
-
The suspension is then diluted 1:100 in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 10⁵ CFU/mL in each well of the microtiter plate.[7]
3. Assay Procedure:
-
The assay is performed in sterile 96-well U-bottom microtiter plates.[4]
-
100 µL of the appropriate drug dilution is added to each well.
-
100 µL of the final bacterial inoculum (10⁵ CFU/mL) is then added to each well, resulting in a final volume of 200 µL.[7]
-
Each plate includes a positive growth control (no drug) and a negative control (no bacteria).[7]
4. Incubation:
-
The plates are sealed and incubated at 37°C.[7]
-
Readings are typically taken between 10 and 21 days, or when visible growth is evident in the growth control well.[7]
5. MIC Determination:
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of M. tuberculosis.[5]
Caption: A simplified workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
The substituted 3-Phenyl-1H-indoles represent a promising new class of anti-tubercular agents. Their significant in-vitro activity against both drug-sensitive and, crucially, multidrug-resistant strains of M. tuberculosis warrants further investigation. The lack of cross-resistance with existing first-line drugs is a key advantage that could address the growing challenge of drug-resistant TB.[1]
Future research should focus on elucidating the precise mechanism of action of these compounds to identify their molecular target within M. tuberculosis. Further optimization of the indole scaffold through medicinal chemistry approaches could lead to the development of even more potent derivatives with improved pharmacokinetic and safety profiles, paving the way for preclinical and clinical development. These findings underscore the importance of exploring novel chemical scaffolds in the quest for new and effective treatments to combat the global tuberculosis epidemic.
References
- 1. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. repub.eur.nl [repub.eur.nl]
- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
Comparative Pharmacodynamic Analysis of 3-Phenyl-1H-indole and Alternative Anti-tuberculosis Agents
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Bactericidal Activity
This guide provides a comprehensive comparison of the pharmacodynamic properties of the novel anti-tuberculosis candidate, 3-Phenyl-1H-indole, with the first-line drug Isoniazid and another emerging class of indole derivatives, the Indole-2-carboxamides. The following sections detail the bactericidal activity, experimental methodologies, and known mechanisms of action to inform further research and development in the fight against Mycobacterium tuberculosis.
Pharmacodynamic Profile Comparison
The bactericidal efficacy of an antimicrobial agent is determined by its concentration- and time-dependent killing kinetics. Key pharmacodynamic parameters for this compound and its comparators are summarized below.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The this compound derivative, compound 3r , has demonstrated potent activity against the H37Rv strain of Mycobacterium tuberculosis.
| Compound/Derivative | Class | Target Organism | MIC (µM) | MIC (µg/mL) | Reference |
| This compound (3r) | This compound | M. tuberculosis H37Rv | 19.4 | ~4.2 | [1] |
| Isoniazid | Dihydropyridine | M. tuberculosis H37Rv | 2.3 | ~0.32 | [1] |
| Indole-2-carboxamide (8g) | Indole-2-carboxamide | M. tuberculosis H37Rv | 0.32 | ~0.14 | [2] |
| Indole-2-carboxamide (8f) | Indole-2-carboxamide | M. tuberculosis H37Rv | 0.62 | ~0.27 | [2] |
Note: The MIC for this compound (3r) was determined in a whole-cell assay against the Mtb H37Rv strain.[1] Isoniazid was used as a positive control in the same study.[1] Data for Indole-2-carboxamides are from a separate study but provide a relevant comparison of another indole-based scaffold.[2]
Time-Kill Kinetics
Time-kill assays provide insight into the rate and extent of bacterial killing over time at different drug concentrations.
This compound (Compound 3r): Time-kill and pharmacodynamic model analyses have shown that compound 3r exhibits bactericidal activity at concentrations close to its MIC, with a pronounced time-dependent killing behavior.[1]
Isoniazid: Isoniazid demonstrates concentration-dependent killing of M. tuberculosis.[3] At concentrations above the MIC, it induces a rapid initial kill, although the emergence of resistance can be observed over time in vitro.[3]
The following graph illustrates the typical workflow for a time-kill assay used to determine the bactericidal activity of antimicrobial compounds against Mycobacterium tuberculosis.
Mechanisms of Action and Signaling Pathways
Understanding the mechanism by which a drug exerts its bactericidal effect is crucial for predicting its efficacy and potential for resistance development.
This compound
The precise mechanism of action for 3-Phenyl-1H-indoles against M. tuberculosis has not yet been fully elucidated. However, studies suggest that this class of molecules acts via a distinct mechanism compared to first-line anti-TB drugs, as they do not exhibit cross-resistance with them.[1] This suggests a novel target or pathway is involved.
The following diagram represents a generalized model of a hypothetical drug-target interaction leading to bacterial cell death, which could be applicable to this compound pending further research.
Isoniazid
Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall leads to bacterial cell death.
The signaling pathway for isoniazid's mechanism of action is depicted below.
Indole-2-carboxamides
Several studies have identified the mycobacterial membrane protein large 3 (MmpL3) transporter as the target for indole-2-carboxamides.[2][4] MmpL3 is essential for the transport of trehalose monomycolate, a precursor for mycolic acid synthesis, across the inner membrane. Inhibition of MmpL3 disrupts the formation of the mycobacterial outer membrane.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and comparison of experimental data. The following sections outline the key experimental protocols cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of the synthesized 3-phenyl-1H-indoles was determined using a whole-cell assay against the M. tuberculosis H37Rv strain.[1] Isoniazid was used as a positive control under the same experimental conditions.[1] The assay is typically performed in 96-well plates where a standardized inoculum of bacteria is exposed to serial dilutions of the test compound. The MIC is recorded as the lowest concentration that inhibits visible bacterial growth after a defined incubation period.
Time-Kill Assay
The bactericidal activity of compound 3r was evaluated using a time-kill assay.[1] The experimental protocol generally involves the following steps:
-
Inoculum Preparation: A mid-logarithmic phase culture of M. tuberculosis H37Rv is diluted to a standardized starting concentration (e.g., 1 x 106 CFU/mL).[5]
-
Drug Exposure: The bacterial suspension is exposed to the test compound at various concentrations (e.g., 1x, 2x, 4x MIC) in a suitable broth medium. A growth control without the drug is included.
-
Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 3, 7, 10, and 14 days).
-
Quantification: The samples are serially diluted and plated on solid agar medium (e.g., Middlebrook 7H11). After incubation, the number of colony-forming units (CFU) is counted to determine the viable bacterial concentration.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Pharmacodynamic Modeling
The time-kill curve data for compound 3r was analyzed using a pharmacodynamic model.[1] This type of modeling often employs a sigmoidal Emax model to describe the relationship between drug concentration and the rate of bacterial killing. The key parameters derived from this model are:
-
Emax: The maximum bactericidal effect.
-
EC50: The drug concentration that produces 50% of the maximal effect.
-
Hill Coefficient (γ): Describes the steepness of the concentration-effect curve.
The following diagram illustrates the logical relationship in a typical pharmacodynamic Emax model.
Conclusion
The this compound derivative 3r demonstrates promising bactericidal activity against Mycobacterium tuberculosis, exhibiting a time-dependent killing mechanism. While its potency, as measured by MIC, is less than that of the first-line drug isoniazid and some indole-2-carboxamide derivatives, its novel mechanism of action, which does not confer cross-resistance to existing drugs, makes it a valuable candidate for further investigation. Future research should focus on elucidating the specific molecular target and mechanism of action of 3-Phenyl-1H-indoles to facilitate the rational design of more potent analogs and to fully understand their potential role in combination therapies for tuberculosis.
References
- 1. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Enduring Legacy of Fischer Meets the Precision of Modern Coupling: A Head-to-Head Comparison of Indole Synthesis
For over a century, the Fischer indole synthesis has been a cornerstone of heterocyclic chemistry, providing a robust route to the indole scaffold, a privileged structure in pharmaceuticals, agrochemicals, and natural products. However, the advent of modern cross-coupling methodologies has introduced powerful alternatives, offering milder conditions and broader functional group tolerance. This guide presents a detailed, data-driven comparison of the classical Fischer indole synthesis with a representative modern palladium-catalyzed approach, offering researchers and drug development professionals a clear perspective on the strengths and limitations of each.
At a Glance: Fischer vs. Palladium-Catalyzed Indole Synthesis
To illustrate the practical differences between these two powerful synthetic strategies, we present a head-to-head comparison for the synthesis of the common building block, 2-phenylindole.
| Parameter | Fischer Indole Synthesis | Modern Coupling (Palladium-Catalyzed) |
| Starting Materials | Phenylhydrazine, Acetophenone | 2-Iodoaniline, Phenylacetylene |
| Catalyst/Reagent | Zinc chloride (ZnCl₂) | Pd(PPh₃)₂Cl₂, CuI |
| Solvent | None (neat) or high-boiling solvents | DMF |
| Temperature | 170°C[1] | Room Temperature[2] |
| Reaction Time | 0.1 hours (after initial heating)[1] | 12 hours[2] |
| Yield | 72-80%[1] | 69-78%[2] |
Delving Deeper: A Tale of Two Mechanisms
The fundamental difference between the Fischer indole synthesis and modern coupling methods lies in their reaction mechanisms. The Fischer synthesis relies on a thermally driven acid-catalyzed rearrangement, while palladium-catalyzed methods proceed through a catalytic cycle involving organometallic intermediates.
The Classic Cascade: Fischer Indole Synthesis
The Fischer indole synthesis is a venerable reaction that involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[3][4] The reaction proceeds through a sigmatropic rearrangement and subsequent elimination of ammonia to form the aromatic indole ring.[3]
The Modern Approach: Palladium-Catalyzed Synthesis
Modern coupling methods, such as the Larock, Buchwald-Hartwig, and Sonogashira reactions, have revolutionized indole synthesis by offering milder reaction conditions and greater functional group compatibility.[5] A common strategy involves the palladium-catalyzed coupling of an o-haloaniline with an alkyne.
Experimental Protocols
For a practical understanding, detailed experimental procedures for the synthesis of 2-phenylindole via both methods are provided below.
Fischer Indole Synthesis of 2-Phenylindole
Step 1: Formation of Acetophenone Phenylhydrazone
In a suitable flask, phenylhydrazine and acetophenone are reacted, typically in the presence of a catalytic amount of acid, to form the corresponding phenylhydrazone. This intermediate can be isolated or used directly in the next step.
Step 2: Cyclization to 2-Phenylindole
An intimate mixture of freshly prepared acetophenone phenylhydrazone (0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a 1-L beaker. The beaker is heated in an oil bath to 170°C with vigorous stirring. The mixture becomes liquid within 3-4 minutes. After removing from the heat, stirring is continued for another 5 minutes. To the hot mixture, 200 g of sand is added to prevent solidification. The mixture is then worked up by dissolving the zinc chloride in dilute hydrochloric acid, followed by filtration. The crude 2-phenylindole is purified by recrystallization from ethanol. The final yield is typically in the range of 72-80%.[1]
Palladium-Catalyzed Synthesis of 2-Phenylindole
A mixture of 2-iodoaniline (0.75 mmol), phenylacetylene (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), and triethylamine (2 mmol) in DMF (5 mL) is placed in a sealed tube. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is worked up by adding water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel column chromatography to afford 2-phenylindole. The yield is typically between 69% and 78%.[2]
Head-to-Head Comparison: A Workflow Perspective
The operational workflows for the Fischer indole synthesis and modern coupling methods present a clear contrast in their approach and requirements.
Conclusion: Choosing the Right Tool for the Job
The Fischer indole synthesis remains a powerful and atom-economical method, particularly for large-scale synthesis where the cost of reagents is a primary concern. Its main drawbacks are the often harsh reaction conditions (high temperatures and strong acids), which can limit its applicability to sensitive substrates, and the potential for regioisomeric mixtures with unsymmetrical ketones.[6]
Modern coupling methods , particularly those catalyzed by palladium, offer significant advantages in terms of milder reaction conditions, broader functional group tolerance, and often higher regioselectivity.[5] These methods are especially valuable in the context of complex molecule synthesis and medicinal chemistry, where preserving sensitive functional groups is paramount. However, the cost and potential toxicity of the metal catalysts, as well as the need for sometimes complex ligand systems, are important considerations.
Ultimately, the choice between the Fischer indole synthesis and a modern coupling method will depend on the specific synthetic target, the scale of the reaction, the available starting materials, and the tolerance of the substrate to the reaction conditions. The classical Fischer approach provides a direct and powerful route, while modern methods offer a more finessed and often more versatile strategy for accessing the valuable indole core.
References
- 1. benchchem.com [benchchem.com]
- 2. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of 3-Phenyl-1H-indole: A Procedural Guide
For laboratory professionals engaged in research and development, the proper management and disposal of chemical waste are paramount to ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-Phenyl-1H-indole, a compound utilized in various synthetic applications. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Hazard Assessment
While a specific, detailed Safety Data Sheet (SDS) for this compound may not always be readily accessible, a conservative approach, treating it as a potentially hazardous substance, is essential. Indole derivatives, as a class of compounds, can present various hazards, including potential skin and eye irritation, and possible toxicity if ingested or inhaled.[1] Therefore, all waste containing this compound must be handled as hazardous chemical waste.
Key Hazards:
-
Potential for skin and eye irritation.[1]
-
Possible toxicity if ingested or inhaled.[1]
-
Reactivity with strong oxidizing agents.[2]
-
Environmental release must be strictly avoided.[3]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] |
| Body Protection | A long-sleeved laboratory coat.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4] |
Handle this compound in a designated area, away from incompatible materials such as strong oxidizing agents.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process of segregation, containment, labeling, and transfer.
Step 1: Waste Segregation
Proper segregation of chemical waste is the first critical step to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste: Collect unused solid this compound and contaminated disposable lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[4]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be kept separate.[4]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[4]
Step 2: Waste Containment
Proper containment is crucial to prevent leaks and spills.
-
Select a container made of a material compatible with this compound. Often, the original container can be used.
-
Ensure the container is in good condition, free from leaks, and has a secure, tightly fitting cap.
-
For liquid waste, never fill a container to more than 80% of its capacity to allow for vapor expansion.[4]
-
The exterior of the waste container must be kept clean and free of contamination.[4]
Step 3: Waste Labeling
Accurate and clear labeling of hazardous waste is a regulatory requirement and essential for safety.
-
All waste containers must be clearly labeled with the words "Hazardous Waste".[4]
-
The label must include the full chemical name: "this compound" (avoiding abbreviations or chemical formulas).[4]
-
Indicate the approximate concentration and volume or mass of the waste.[4]
-
Note the date when the waste was first added to the container.[4]
-
List the primary hazards associated with the waste (e.g., "Toxic," "Irritant"). If the hazards are not fully known, this should be indicated.[4]
Step 4: Storage of Waste
Temporary storage of hazardous waste within the laboratory must be done safely and in a designated area.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[4]
-
Use secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[4]
-
Store incompatible waste streams separately to prevent accidental mixing.[4]
Step 5: Waste Disposal and Pickup
The final step is the transfer of the hazardous waste for proper disposal.
-
Follow your institution's specific procedures for hazardous waste pickup. This may involve contacting your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[4][5]
-
Complete any required waste pickup forms, providing accurate information about the waste composition.
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and scientists can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory setting. Always consult your institution's specific safety guidelines and local regulations for hazardous waste management.
References
Essential Safety and Operational Guide for Handling 3-Phenyl-1H-indole
This guide provides critical safety and logistical information for the handling and disposal of 3-Phenyl-1H-indole, tailored for researchers, scientists, and drug development professionals. The following procedures are based on a conservative approach to safety in the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, drawing upon general best practices for handling solid, potentially hazardous chemicals and indole derivatives.
Hazard Assessment and Control
-
Skin and eye irritation: Direct contact may cause irritation.[1][2][3]
-
Respiratory tract irritation: Inhalation of dust may irritate the respiratory system.[1][2]
-
Toxicity: Harmful if swallowed or absorbed through the skin.[3]
Engineering Controls: To minimize exposure, this compound should be handled in a well-ventilated area.[2][3] For procedures that may generate dust, a chemical fume hood is required.[4][5] An eyewash station and safety shower must be readily accessible.[4][6]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This is the minimum required PPE and should be assessed for each specific experimental protocol.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[5][7] For extended contact or handling larger quantities, consider double-gloving. Dispose of contaminated gloves in accordance with institutional and local regulations.[8] |
| Eye Protection | Safety glasses with side shields are the minimum requirement.[5][7] Chemical splash goggles should be worn when there is a potential for splashing.[7] If handling large quantities or if there is a significant risk of splashing, a face shield should be used in addition to goggles.[7][9] |
| Body Protection | A laboratory coat is required to protect against incidental contact.[5][6] For procedures with a higher risk of contamination, consider chemical-resistant coveralls.[10][11] |
| Respiratory Protection | For routine handling of small quantities in a well-ventilated area or fume hood, respiratory protection may not be necessary. If dust is generated and cannot be controlled by engineering means, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[8][10] |
| Footwear | Closed-toe shoes are mandatory in the laboratory at all times.[7] |
Operational Plan: Step-by-Step Handling Procedure
This section provides a procedural workflow for the safe handling of this compound.
Experimental Workflow for Handling this compound
Step 1: Preparation
-
Review Documentation: Before beginning any work, thoroughly review the available safety information and the specific experimental Standard Operating Procedure (SOP).[12]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.[4]
-
Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment and reagents.
Step 2: Handling
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat or paper inside the chemical fume hood to contain any dust.
-
Transfer: Gently transfer the solid to the reaction vessel. Use a spatula and avoid any sudden movements that could create dust.
-
Dissolution: Add the solvent to the reaction vessel slowly to avoid splashing.
Step 3: Post-Handling and Cleanup
-
Decontamination: Thoroughly decontaminate all non-disposable equipment (e.g., glassware, spatulas) that came into contact with the chemical.
-
Waste Segregation: Keep solid and liquid waste streams separate.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to ensure safety and environmental protection.[5]
Step-by-Step Disposal Procedure
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container.[13]
-
Do not mix incompatible waste streams.
-
-
Container Management:
-
Ensure all waste containers are kept closed except when adding waste.[13]
-
Store waste containers in a designated secondary containment area away from general laboratory traffic.
-
-
Waste Pickup:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal.
-
By adhering to these procedures, you can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always prioritize safety and consult your institution's EHS department with any questions or concerns.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ifgtb.icfre.gov.in [ifgtb.icfre.gov.in]
- 7. uah.edu [uah.edu]
- 8. edvotek.com [edvotek.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. realsafety.org [realsafety.org]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. researchgate.net [researchgate.net]
- 13. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
